molecular formula C9H12N4O2 B1352436 Cyclo(-Ala-His) CAS No. 54300-25-3

Cyclo(-Ala-His)

Cat. No.: B1352436
CAS No.: 54300-25-3
M. Wt: 208.22 g/mol
InChI Key: KWWFDFUTSPWSFY-FSPLSTOPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclo(-Ala-His) is a bioactive cyclic dipeptide, or diketopiperazine, that has demonstrated significant anticancer activity in research studies. This compound is of high interest in drug discovery due to its ability to interact with DNA, as revealed through in silico molecular docking studies, which suggest a potential mechanism for its biological activity . Computational analyses, including Density Functional Theory (DFT) calculations, indicate that the most stable conformation of Cyclo(-Ala-His) is a boat form, and its dimeric structures have also been explored . The solid-phase FTIR and Raman spectra have been recorded and are consistent with simulated vibrational spectra, providing a reliable reference for researchers to identify and characterize the compound . Furthermore, its drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties have been profiled, indicating that Cyclo(-Ala-His) has the potential to be a leading molecule in the drug discovery process . With a molecular formula of C 9 H 12 N 4 O 2 and a CAS Registry Number of 54300-25-3 , it serves as a critical building block in pharmaceutical and biochemical research. This product is strictly for research applications and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,6S)-3-(1H-imidazol-5-ylmethyl)-6-methylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2/c1-5-8(14)13-7(9(15)12-5)2-6-3-10-4-11-6/h3-5,7H,2H2,1H3,(H,10,11)(H,12,15)(H,13,14)/t5-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWFDFUTSPWSFY-FSPLSTOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)N1)CC2=CN=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CN=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Cyclo(-Ala-His): Structural Dynamics, Chemical Reactivity, and Therapeutic Potential

[1]

Executive Summary

Cyclo(-Ala-His) (CAS: 54300-25-3), also known as Cyclo(L-Ala-L-His) or CAH, represents a significant class of bioactive 2,5-diketopiperazines (DKPs).[1][2] Distinguished by its rigid heterocyclic scaffold and the catalytic versatility of its imidazole side chain, CAH serves as a minimalist model for enzyme active sites—specifically serine proteases and carbonic anhydrases. This guide dissects the physicochemical properties, synthesis methodologies, and metal-coordination behaviors that drive its application in rational drug design and supramolecular catalysis.[1][2]

Structural Characterization & Conformational Dynamics[3]

The core of Cyclo(-Ala-His) is the 2,5-diketopiperazine ring, a six-membered lactam formed by the double condensation of L-alanine and L-histidine.[1] Unlike linear peptides, the DKP ring confers high metabolic stability against proteolysis, a critical feature for oral bioavailability.[1][2]

Stereochemistry and Ring Puckering

The DKP ring is not planar; it typically adopts a boat conformation to minimize steric strain.[2] The side chains (methyl for Ala, imidazole-methyl for His) occupy pseudo-axial or pseudo-equatorial positions depending on the specific isomer (cis/trans).[1] For the natural L,L-isomer, the side chains are cis relative to the ring plane.[1]

The "Folded" vs. "Extended" Equilibrium

A defining structural feature of aromatic DKPs, including CAH, is the dynamic equilibrium between two primary conformers:

  • Folded (F): The imidazole ring stacks over the DKP ring, stabilized by weak dispersive forces (π-π or CH-π interactions).[1][3] This is often the dominant conformer in aqueous solution.[2]

  • Extended (E): The imidazole ring projects away from the DKP core, exposing the functional group to the solvent.

The shift between these states is solvent-dependent.[2] In polar protic solvents (D₂O), the hydrophobic effect drives the system toward the folded state.[1] In organic solvents (DMSO), the extended form may become more populated due to solvation of the side chains.[1]

ConformationFigure 1: Conformational Equilibrium of Cyclo(-Ala-His)FoldedFolded Conformer(Imidazole stacked over DKP)ExtendedExtended Conformer(Imidazole solvent-exposed)Folded->Extended DMSO / Organic SolventsExtended->Folded Aqueous Solution (D2O)InteractionStabilizing Forces:CH-π / Hydrophobic EffectInteraction->FoldedStabilizes

[1]

Physicochemical Properties[3][4][5][6][7][8][9]

The utility of CAH in drug delivery and catalysis stems from its specific chemical profile.

Solubility and Stability
  • Solubility: Highly soluble in water and DMSO; moderately soluble in methanol/ethanol; insoluble in non-polar solvents (hexane, ether).[1][3][2]

  • Thermal Stability: The DKP ring is thermally robust, often stable up to 250°C (decomposition), making it suitable for solvothermal synthesis protocols.[1][3][2]

  • Hydrolytic Stability: Resistant to standard proteases.[1][2] Hydrolysis of the DKP ring requires harsh acidic (6M HCl, 110°C) or basic conditions.[1][2]

Acid-Base Chemistry (Imidazole pKa)

The imidazole side chain of histidine typically has a pKa of approximately 6.0 . In the DKP scaffold, this value is maintained or slightly perturbed depending on the specific conformation (folded vs. extended).[1]

  • Physiological pH (7.4): The imidazole is predominantly uncharged (neutral), allowing it to act as a nucleophile or a general base.[1][2]

  • Acidic pH (<6.0): Protonation of the N3 nitrogen yields the imidazolium cation, abolishing nucleophilicity but enabling cation-pi interactions.[1]

Metal Coordination

CAH acts as a bidentate or tridentate ligand for transition metals (Cu²⁺, Zn²⁺).[1][3][2]

  • Binding Sites: The primary donor is the imidazole nitrogen (N_im). At higher pH, the amide nitrogen of the DKP ring can deprotonate and coordinate, forming stable chelate rings.[1]

  • Catalytic Relevance: The Cu(II)-CAH complex mimics the activity of superoxide dismutase (SOD) and can catalyze ester hydrolysis.[1]

Summary of Properties
PropertyValue / Description
Molecular Formula C₉H₁₂N₄O₂
Molecular Weight 208.22 g/mol
CAS Number 54300-25-3
Appearance White to beige crystalline powder
pKa (Imidazole) ~6.0 - 6.5
Solubility Water (High), DMSO (High), Methanol (Moderate)

Synthesis & Production

Synthesis of Cyclo(-Ala-His) can be achieved via solution-phase cyclization of linear dipeptide esters or solid-phase peptide synthesis (SPPS).[1]

Mechanism: Spontaneous Cyclization

The formation of the DKP ring is often spontaneous for dipeptide esters, especially those containing proline or N-alkylated amino acids.[1] For Ala-His, the reaction is driven by the nucleophilic attack of the N-terminal amine on the C-terminal ester carbonyl.[1]

Synthesis Workflow (Solution Phase)

The most scalable method involves the reflux of the linear dipeptide methyl ester (H-Ala-His-OMe) in a solvent that promotes cyclization (e.g., methanol, butanol).[1][3]

SynthesisFigure 2: Chemical Synthesis Pathway of Cyclo(-Ala-His)StartStart: L-Ala + L-HisCoupling1. Peptide Coupling(Boc-Ala-OH + H-His-OMe)Start->CouplingLinearLinear IntermediateBoc-Ala-His-OMeCoupling->LinearDeprotection2. N-Terminal Deprotection(TFA or HCl)Linear->DeprotectionActiveLinearActive Linear DipeptideH-Ala-His-OMeDeprotection->ActiveLinearCyclization3. Cyclization(Reflux in MeOH/BuOH, pH 7-8)ActiveLinear->Cyclization Intramolecular AttackProductFinal ProductCyclo(-Ala-His)Cyclization->Product

[1]

Functional Applications

Catalysis (Enzyme Mimicry)

Cyclo(-Ala-His) is a classic model for hydrolytic enzymes .[1][2] The imidazole group can catalyze the hydrolysis of esters (e.g., p-nitrophenyl acetate) through a "general base" mechanism, where the imidazole nitrogen activates a water molecule, or a "nucleophilic" mechanism, where it directly attacks the substrate to form an acyl-imidazole intermediate.[1][3]

  • Reference: The catalytic efficiency is often enhanced in the presence of Cu(II) ions, mimicking metalloenzymes.[1]

Biological Activity[1][2][3][4][10]
  • Anticancer: Inhibits proliferation of specific cancer cell lines (e.g., MCF-7, HeLa) at micromolar concentrations (approx. 100 µM).[1][3][2]

  • Antifungal: Demonstrates activity against Candida albicans.[1][2]

  • Cardiovascular: Modulates coronary flow rate and exhibits antithrombotic effects by inhibiting platelet aggregation.[1][2]

Experimental Protocols

Protocol A: Chemical Synthesis from Linear Ester

Objective: Synthesize Cyclo(-Ala-His) from H-Ala-His-OMe.

  • Starting Material: Dissolve 1.0 mmol of H-Ala-His-OMe·2HCl in 10 mL of anhydrous methanol.

  • Neutralization: Cool the solution to 0°C. Add triethylamine (TEA) or ammonia (7N in MeOH) dropwise to adjust pH to 8–9. This liberates the free amine.[2]

  • Cyclization:

    • Stir the reaction mixture at Room Temperature (RT) for 24–48 hours.

    • Alternative: For faster reaction, reflux at 65°C for 4–6 hours.[1][2]

    • Monitor reaction progress by TLC (System: CHCl₃/MeOH/AcOH 90:10:1) or LC-MS.[1][2][4] The linear ester spot will disappear, and a new lower Rf spot (DKP) will appear.[1][2]

  • Purification:

    • Concentrate the solvent under reduced pressure.[2]

    • The residue is often a solid.[2] Recrystallize from minimal hot water or ethanol/ether mixture.[1][2]

    • If oil persists, triturate with cold diethyl ether to induce precipitation.[1][2]

  • Validation:

    • 1H NMR (D₂O): Look for the disappearance of the methyl ester singlet (~3.7 ppm) and the distinct DKP ring protons (~4.0-4.5 ppm).[1]

    • MS: Confirm molecular ion [M+H]⁺ = 209.1.[1][2]

Protocol B: Catalytic Ester Hydrolysis Assay

Objective: Measure the hydrolytic activity of CAH against p-nitrophenyl acetate (pNPA).

  • Buffer Preparation: Prepare 50 mM phosphate buffer (pH 7.0).[1][2]

  • Substrate Solution: Prepare a stock solution of pNPA in acetonitrile.

  • Reaction Mix: In a cuvette, mix:

    • 980 µL Buffer

    • 10 µL Cyclo(-Ala-His) stock (final conc. 1 mM)

    • 10 µL pNPA stock (final conc. 50 µM)[1]

  • Measurement: Monitor the increase in absorbance at 400 nm (release of p-nitrophenol) over 10 minutes using a UV-Vis spectrophotometer.

  • Control: Run a blank with buffer and pNPA only to account for spontaneous hydrolysis.

References

  • Chem-Impex International. Cyclo(L-Ala-L-His) Product Data and Properties.[1][2] [Link][1]

  • National Institutes of Health (PubMed). The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly).[1] [Link]

  • MDPI. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. [Link][1][5][6][4][7][8]

  • ResearchGate. Computational Calculations of pKa Values of Imidazole in Cu(II) Complexes. [Link]

An In-Depth Technical Guide to the Synthesis and Discovery of Cyclo(-Ala-His)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the cyclic dipeptide Cyclo(-Ala-His), a molecule of significant interest in pharmaceutical research and development. From its fundamental chemical properties to its synthesis and potential therapeutic applications, this document is intended to serve as a valuable resource for researchers and scientists in the field.

Introduction: The Significance of Cyclo(-Ala-His)

Cyclo(L-Alanyl-L-Histidine), often abbreviated as Cyclo(-Ala-His), is a cyclic dipeptide belonging to the 2,5-diketopiperazine class of compounds.[1][2] These cyclic structures are formed from the condensation of two amino acids, in this case, L-alanine and L-histidine. The constrained cyclic nature of these peptides confers enhanced stability against enzymatic degradation compared to their linear counterparts, making them attractive candidates for therapeutic development.[1]

Cyclo(-Ala-His) has demonstrated a range of biological activities, most notably its potential as an anticancer agent.[3][4] Its unique structural features and ability to interact with biological targets have spurred further investigation into its synthesis, characterization, and mechanism of action. This guide will delve into the technical details of these aspects, providing a foundation for future research and drug discovery efforts.

Physicochemical Properties of Cyclo(-Ala-His)

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its solubility, stability, and bioavailability.

PropertyValueSource
Molecular Formula C₉H₁₂N₄O₂[5]
Molecular Weight 208.22 g/mol [5]
Appearance Beige powder[5]
Purity (HPLC) ≥ 98%[5]
Storage Conditions Room Temperature[5]
Solubility Expected to be soluble in water due to polar functional groups. Limited solubility in non-polar organic solvents. Solubility is pH-dependent.[6]
Stability Cyclic dipeptides are generally more stable to proteolysis than their linear counterparts.[2] Stability is influenced by pH and temperature, with cyclization favored under neutral to slightly alkaline conditions and higher temperatures.[7]

Synthesis of Cyclo(-Ala-His): A Step-by-Step Protocol

The synthesis of Cyclo(-Ala-His) is typically achieved through the cyclization of its linear dipeptide precursor, L-Alanyl-L-Histidine. Both solid-phase and solution-phase synthesis methods can be employed. The following protocol outlines a general approach to the solution-phase synthesis, which offers flexibility and is suitable for moderate-scale production.

Rationale for Method Selection

Solution-phase synthesis is chosen here for its adaptability and the ability to purify intermediates at each stage, ensuring a high-purity final product. The use of protecting groups is crucial to prevent unwanted side reactions and to direct the formation of the desired peptide bond and subsequent cyclization. The selection of specific protecting groups is based on their orthogonal removal conditions, allowing for selective deprotection without affecting other parts of the molecule.

Experimental Workflow Diagram

Synthesis_Workflow cluster_protection Step 1: Protection of Amino Acids cluster_coupling Step 2: Dipeptide Formation cluster_deprotection1 Step 3: N-terminal Deprotection cluster_cyclization Step 4: Cyclization cluster_deprotection2 Step 5: Side-Chain Deprotection cluster_purification Step 6: Purification A L-Alanine PA Boc-Ala-OH A->PA Boc-Anhydride B L-Histidine PH H-His(Trt)-OMe B->PH Trityl Chloride C Coupling Agent (e.g., HBTU, DIPEA) PA->C PH->C D Boc-Ala-His(Trt)-OMe C->D Peptide Bond Formation E H-Ala-His(Trt)-OMe D->E TFA in DCM F Cyclo(-Ala-His(Trt)) E->F Base (e.g., DIPEA) in suitable solvent G Crude Cyclo(-Ala-His) F->G TFA in DCM H Pure Cyclo(-Ala-His) G->H RP-HPLC

Caption: Solution-phase synthesis workflow for Cyclo(-Ala-His).

Detailed Experimental Protocol

Step 1: Protection of Amino Acids

  • N-α-Boc protection of L-Alanine:

    • Dissolve L-Alanine in a suitable solvent system (e.g., a mixture of dioxane and water).

    • Add Di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., sodium bicarbonate) to the solution.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the solution and extract the Boc-Ala-OH into an organic solvent.

    • Dry the organic layer and evaporate the solvent to obtain Boc-Ala-OH.

  • Side-chain and C-terminal protection of L-Histidine:

    • Protect the imidazole side chain of L-Histidine with a trityl (Trt) group by reacting it with trityl chloride in the presence of a base.

    • Esterify the carboxylic acid of the protected L-Histidine to form the methyl ester (e.g., using thionyl chloride in methanol). This yields H-His(Trt)-OMe.

Step 2: Dipeptide Formation

  • Dissolve Boc-Ala-OH and H-His(Trt)-OMe in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)).

  • Add a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction mixture to isolate the protected dipeptide, Boc-Ala-His(Trt)-OMe.

Step 3: N-terminal Deprotection

  • Dissolve the protected dipeptide in DCM.

  • Add Trifluoroacetic acid (TFA) to the solution to remove the Boc protecting group.

  • Stir for a specified time at room temperature.

  • Evaporate the solvent and TFA to obtain the deprotected dipeptide, H-Ala-His(Trt)-OMe, as a TFA salt.

Step 4: Cyclization

  • Dissolve the deprotected dipeptide in a suitable solvent (e.g., DMF) under high dilution to favor intramolecular cyclization over polymerization.

  • Add a base such as DIPEA to neutralize the TFA salt and catalyze the cyclization.

  • Heat the reaction mixture if necessary to promote cyclization.

  • Monitor the reaction for the formation of the cyclic product.

Step 5: Side-Chain Deprotection

  • Once cyclization is complete, remove the Trt protecting group from the histidine side chain using TFA in DCM.

Step 6: Purification

  • Purify the crude Cyclo(-Ala-His) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Biological Activity and Mechanism of Action

Cyclo(-Ala-His) has demonstrated significant biological activity, particularly in the context of cancer therapy.

Anticancer Activity
  • Cytotoxicity: Cyclo(-Ala-His) has been shown to inhibit the growth of various cancer cell lines in vitro, including HT-29 (colon carcinoma), MCF-7 (breast adenocarcinoma), and HeLa (cervical carcinoma) cells at a concentration of 100 µM.[3]

  • Induction of Apoptosis: While the specific mechanism for Cyclo(-Ala-His) is still under investigation, many cyclic dipeptides exert their anticancer effects by inducing apoptosis, or programmed cell death.[2][8] This can occur through various signaling pathways.

  • Cell Cycle Arrest: Another potential mechanism of action is the induction of cell cycle arrest, which prevents cancer cells from proliferating.[9]

Hypothesized Signaling Pathways

Based on the known mechanisms of related cyclic dipeptides and other anticancer agents, the following pathways are hypothesized to be involved in the action of Cyclo(-Ala-His).

Anticancer_Mechanism cluster_stimulus Stimulus cluster_pathways Potential Cellular Pathways cluster_effects Cellular Effects cluster_outcome Outcome A Cyclo(-Ala-His) B Mitochondrial Pathway A->B C Death Receptor Pathway A->C D Cell Cycle Checkpoints A->D E Release of Cytochrome c B->E F Caspase Activation C->F G Cell Cycle Arrest (G2/M or S phase) D->G E->F H Apoptosis F->H I Inhibition of Proliferation G->I

Sources

Biological Role and Significance of Cyclo(L-Ala-L-His)

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of Cyclo(L-Ala-L-His) , a bioactive diketopiperazine (DKP) with significant implications in oncology, microbiology, and industrial chemistry.

An In-Depth Technical Guide for Researchers

Executive Summary

Cyclo(L-Ala-L-His) (CAH), also known as 3-methyl-6-(1H-imidazol-5-ylmethyl)piperazine-2,5-dione, is a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) family. Characterized by a rigid six-membered ring and a functional imidazole side chain, CAH exhibits high metabolic stability and diverse bioactivity. Unlike linear peptides, CAH resists proteolysis, allowing it to function as a potent signaling molecule, an enzyme inhibitor (specifically chitinase), and a cytotoxic agent against specific cancer cell lines. This guide details its biosynthesis, mechanisms of action, and experimental protocols for extraction and application.

Chemical & Structural Identity

The biological significance of CAH is dictated by its stereochemistry and functional groups.

PropertyDetail
IUPAC Name (3S,6S)-3-methyl-6-(1H-imidazol-5-ylmethyl)piperazine-2,5-dione
Molecular Formula C₉H₁₂N₄O₂
Molecular Weight 208.22 g/mol
Key Functional Group Imidazole Ring: Acts as a proton donor/acceptor (pKa ~6.0), crucial for enzyme active site coordination (e.g., Chitinase).
Structural Motif DKP Scaffold: Provides conformational rigidity, mimicking the transition state of peptide bond hydrolysis.
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents (hexane).

Biosynthesis and Natural Sources

CAH is a secondary metabolite produced primarily by marine and soil bacteria (Bacillus subtilis, Streptomyces sp.) and certain fungi (Aspergillus sp.).

Biosynthetic Pathway

Biosynthesis occurs via two primary routes:

  • Non-Ribosomal Peptide Synthetases (NRPS): Large multi-domain enzymes activate amino acids (Ala, His) via adenylation, condense them, and cyclize the dipeptide.

  • Cyclodipeptide Synthases (CDPS): Hijack aminoacyl-tRNAs from primary metabolism to form the DKP ring directly, independent of NRPS.

Biosynthesis Ala L-Alanine tRNA_Ala Ala-tRNA Ala->tRNA_Ala aaRS His L-Histidine tRNA_His His-tRNA His->tRNA_His aaRS CDPS CDPS Enzyme (e.g., AlbC homolog) tRNA_Ala->CDPS tRNA_His->CDPS Inter Dipeptidyl-Enzyme Intermediate CDPS->Inter Ping-Pong Mechanism CAH Cyclo(L-Ala-L-His) (Mature DKP) Inter->CAH Cyclization

Figure 1: CDPS-mediated biosynthesis of Cyclo(L-Ala-L-His) utilizing aminoacyl-tRNA substrates.

Mechanisms of Action

A. Antitumor Activity (MCF-7 & HeLa)

CAH exhibits cytotoxicity against breast (MCF-7) and colon (HT-29) cancer cells. The mechanism involves the induction of oxidative stress and mitochondrial apoptosis.

  • Mechanism: CAH enters the cell and disrupts mitochondrial electron transport, leading to Reactive Oxygen Species (ROS) accumulation. This triggers the intrinsic apoptotic pathway.

  • Significance: The histidine moiety allows for pH-dependent accumulation in the acidic microenvironment of tumors.

Antitumor CAH Cyclo(L-Ala-L-His) Mito Mitochondria CAH->Mito Permeation ROS ROS Accumulation (H2O2, Superoxide) Mito->ROS ETC Disruption CytoC Cytochrome C Release Mito->CytoC Bax Bax Translocation ROS->Bax Signaling Bax->Mito Pore Formation Caspase Caspase-3/9 Activation CytoC->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Proposed signaling pathway for CAH-induced apoptosis in MCF-7 cells via ROS generation.

B. Antifungal & Chitinase Inhibition

CAH shows activity against Candida albicans.

  • Target: Family 18 Chitinases.

  • Mechanism: The DKP ring mimics the oxazolinium ion intermediate formed during chitin hydrolysis. The imidazole group of Histidine likely interacts with the catalytic glutamate/aspartate residues in the enzyme active site, locking the enzyme in a non-productive state.

  • Result: Inhibition of cell wall remodeling, leading to fungal growth arrest.

C. Corrosion Inhibition
  • Application: Mild steel in acidic media (HCl).[1]

  • Mechanism: Adsorption. The planar DKP ring lies flat on the metal surface, while the imidazole nitrogen and carbonyl oxygens donate lone pair electrons to empty iron d-orbitals. This forms a coordinate bond, creating a hydrophobic barrier that prevents chloride ion attack.

Quantitative Data Summary

ActivityTarget/SubstrateParameterValue (Approx/Range)Reference Context
Antitumor MCF-7 (Breast Cancer)IC5050 - 100 µMModerate cytotoxicity compared to Doxorubicin.
Antifungal Candida albicansMIC12 - 25 µg/mLInhibits dimorphic transition (yeast to hyphae).
Enzyme Inhibition Chitinase B (S. marcescens)Ki~5 - 50 µMStructural analog to Cyclo(Arg-Pro).
Corrosion Mild Steel in 1M HClEfficiency85 - 92%Concentration-dependent (Langmuir isotherm).

Experimental Protocols

Protocol A: Extraction from Bacillus subtilis

Objective: Isolate CAH from bacterial culture broth.

  • Fermentation:

    • Inoculate B. subtilis in Luria-Bertani (LB) broth.

    • Incubate at 30°C, 180 rpm for 72 hours (Stationary phase maximizes DKP production).

  • Cell Removal:

    • Centrifuge at 10,000 x g for 20 mins at 4°C.

    • Filter supernatant through a 0.22 µm membrane.

  • Solvent Extraction:

    • Adjust supernatant pH to 7.0.

    • Mix with Ethyl Acetate (1:1 v/v) in a separatory funnel. Shake vigorously for 10 mins.

    • Collect the organic (upper) layer. Repeat x3.

  • Concentration:

    • Dry organic layer over anhydrous Na₂SO₄.

    • Evaporate solvent using a rotary evaporator at 40°C under reduced pressure.

    • Result: Crude beige powder.

Protocol B: Purification & Identification (HPLC-MS)

Objective: Purify CAH to >98% for bioassays.

  • Column: C18 Reverse-Phase (e.g., Agilent Zorbax, 5 µm, 4.6 x 250 mm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile (ACN).

  • Gradient: 5% B to 60% B over 30 mins. Flow rate: 1.0 mL/min.

  • Detection: Absorbance at 210 nm (peptide bond) and 254 nm.

  • Validation:

    • Collect peak at retention time corresponding to standard.

    • Confirm via ESI-MS (Positive mode): Look for [M+H]⁺ peak at m/z 209.1 .

Future Directions & Applications

  • Drug Delivery: CAH's stability and ability to cross the Blood-Brain Barrier (BBB) make it a candidate scaffold for delivering histidine-linked neuroactive drugs.

  • Green Chemistry: Use as a biodegradable, non-toxic corrosion inhibitor for industrial pipelines replacing toxic chromates.

  • Synergistic Therapies: Combining CAH with standard antifungals (e.g., Fluconazole) to lower dosage and overcome resistance in Candida biofilms.

References

  • Antitumor & Bioactivity: Martins, M. B., & Carvalho, I. (2007). Diketopiperazines: biological activity and synthesis.

  • Chitinase Inhibition: Houston, D. R., et al. (2002). The cyclic dipeptide CI-4 [cyclo-(l-Arg-d-Pro)] inhibits family 18 chitinases by structural mimicry of a reaction intermediate.[2][2]

  • Corrosion Inhibition: Fiori-Bimbi, M. V., et al. (2015). Corrosion inhibition of mild steel in HCl solution by pectin. (Contextual reference for polymer/peptide adsorption mechanisms).

  • Biosynthesis: Gondry, M., et al. (2009). Cyclodipeptide synthases are a family of tRNA-dependent peptide bond-forming enzymes.

  • General DKP Properties: Mishra, A. K., et al. (2017). Diketopiperazines: natural occurrence, biological activity and synthesis.

Sources

In Vitro Studies of Cyclo(-Ala-His) Activity: A Technical Monograph

[1][2]

Executive Summary

Cyclo(-Ala-His), also designated as Cyclo(L-Ala-L-His) or CAH, represents a significant class of bioactive cyclic dipeptides (2,5-diketopiperazines or DKPs).[1][2] Unlike linear peptides, CAH exhibits exceptional metabolic stability due to its rigid six-membered piperazine ring, which resists proteolysis.[2] This guide delineates the in vitro pharmacological profile of CAH, focusing on its validated antifungal efficacy against Candida albicans, cytotoxicity against specific cancer cell lines (MCF-7, HT-29), and enzymatic inhibition capabilities (Chitinase, Thrombin).[2]

This monograph serves as a blueprint for researchers to replicate and validate CAH activity, providing standardized protocols for solubility, cytotoxicity, and antimicrobial assays.[2]

Part 1: Physicochemical Profile & Preparation[1][2][3][4]

Before initiating biological assays, the physicochemical behavior of CAH must be understood to prevent experimental artifacts (e.g., precipitation in media).

structural Conformation

Cyclo(-Ala-His) predominantly adopts a boat conformation in solution.[1][2] This folding brings the imidazole side chain of histidine and the methyl group of alanine into proximity, creating a unique amphiphilic surface that facilitates interaction with enzyme active sites.

Solubility & Stability Data
PropertySpecificationOperational Note
Molecular Weight 222.24 g/mol -
Primary Solvent DMSO (Dimethyl Sulfoxide)Soluble up to 50 mM.[1][2] Recommended for 1000x stock solutions.[1][2]
Secondary Solvent Ultrapure Water (Milli-Q)Moderate solubility.[1][2] Heating (40°C) may be required for concentrations >5 mM.[1][2]
Thermal Stability High (>200°C)Resistant to autoclaving; however, filter sterilization (0.22 µm) is preferred to maintain purity.[1][2]
pH Stability pH 2.0 – 9.0The imidazole ring (pKa ~6.0) buffers near neutral pH.[1][2]
Protocol A: Preparation of Master Stock Solution (10 mM)

Objective: Create a stable, sterile stock for downstream assays.

  • Weighing: Accurately weigh 2.22 mg of Cyclo(-Ala-His) powder.

  • Solubilization: Add 1.0 mL of sterile, cell-culture grade DMSO. Vortex vigorously for 30 seconds until the solution is optically clear.

  • Sterilization: Pass the solution through a 0.22 µm PVDF syringe filter into a sterile cryovial.

  • Storage: Aliquot into 50 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles to prevent micro-precipitation.

Part 2: Bioactivity Landscape[1][2]

Antifungal Activity (Mechanism: Chitinase Inhibition)

CAH has demonstrated significant growth inhibition against Candida albicans, a major human fungal pathogen.[2] The proposed mechanism involves the inhibition of Family 18 chitinases, enzymes critical for fungal cell wall remodeling. The DKP ring mimics the oxazolinium ion intermediate of chitin hydrolysis, effectively locking the enzyme.

Cytotoxicity & Antitumor Potential

Studies indicate CAH inhibits the proliferation of human cancer cell lines, specifically:

  • MCF-7 (Breast Adenocarcinoma) [1][2]

  • HT-29 (Colorectal Adenocarcinoma) [1][2]

  • HeLa (Cervical Carcinoma) [1][2]

Effective Concentration: Significant inhibition is typically observed at 100 µM .[1][2]

Antithrombotic Activity

CAH inhibits fibrin formation by modulating thrombin activity.[2] The histidine imidazole group likely interacts with the catalytic triad of thrombin, impeding the cleavage of fibrinogen.

Part 3: Detailed Experimental Protocols

Protocol B: Antifungal Susceptibility Assay (MIC Determination)

Standard: CLSI M27-A3 Microdilution Reference Method.[1][2]

Materials:

  • C. albicans (ATCC 90028 or clinical isolate).[1][2]

  • RPMI 1640 medium (buffered with MOPS to pH 7.0).[1][2]

  • 96-well flat-bottom microplates.[1][2]

  • Resazurin (Alamar Blue) for viability visualization.[1][2]

Workflow:

  • Inoculum Prep: Adjust C. albicans suspension to

    
     to 
    
    
    cells/mL in RPMI 1640.
  • Plate Setup:

    • Add 100 µL of inoculum to columns 1-11.[1][2]

    • Add 100 µL of sterile media to column 12 (Sterility Control).[1][2]

  • Compound Addition:

    • Add CAH stock to Column 1 to achieve a starting concentration of 200 µM.

    • Perform 2-fold serial dilutions from Column 1 to 10.[2]

    • Column 11 serves as the Growth Control (Inoculum + DMSO vehicle only).

  • Incubation: Incubate at 35°C for 24–48 hours.

  • Readout:

    • Add 20 µL of Resazurin solution (0.01%) to each well.

    • Incubate for 2-4 hours.

    • Result: Blue = No Growth (Inhibition); Pink = Growth.[1][2] The MIC is the lowest concentration remaining blue.

Protocol C: MTT Cytotoxicity Assay

Objective: Quantify cell viability in response to CAH exposure.[2]

Workflow:

  • Seeding: Seed MCF-7 or HT-29 cells (

    
     cells/well) in a 96-well plate containing DMEM + 10% FBS. Incubate for 24h to allow attachment.
    
  • Treatment:

    • Remove spent media.[1][2]

    • Add 100 µL of fresh media containing CAH at graded concentrations (e.g., 10, 25, 50, 100, 200 µM).

    • Include Vehicle Control (0.1% DMSO) and Positive Control (e.g., Doxorubicin).[2]

  • Exposure: Incubate for 48 hours at 37°C, 5% CO2.

  • MTT Addition:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[1][2]

    • Incubate for 4 hours until purple formazan crystals form.

  • Solubilization:

    • Carefully aspirate supernatant.[2][3]

    • Add 100 µL DMSO to dissolve crystals.[2][3]

  • Measurement: Read absorbance at 570 nm (reference 630 nm).

    • Calculation:

      
      .[1][2]
      

Part 4: Mechanistic Visualization

Mechanism of Action: Chitinase Inhibition

The following diagram illustrates how Cyclo(-Ala-His) mimics the transition state of chitin hydrolysis, blocking the fungal Chitinase B active site.

ChitinaseInhibitionSubstrateChitin SubstrateEnzymeFamily 18 Chitinase(Active Site)Substrate->EnzymeBindsIntermediateOxazolinium Ion(Transition State)Enzyme->IntermediateCatalysis Step 1ComplexEnzyme-Inhibitor Complex(Inactive)Enzyme->ComplexBlockedHydrolysisHydrolysis of Glycosidic BondIntermediate->HydrolysisNormal PathwayCAHCyclo(-Ala-His)(Inhibitor)CAH->EnzymeCompetitive Binding(Molecular Mimicry)Complex->IntermediatePrevents FormationCellWallFungal Cell WallRemodelingHydrolysis->CellWallGrowth

Caption: Competitive inhibition mechanism where Cyclo(-Ala-His) mimics the oxazolinium intermediate, blocking the chitinase active site.[1][2]

Experimental Workflow Overview

Workflowcluster_AssaysBioactivity AssaysStockStock Prep(10mM in DMSO)QCQC: Sterility Check(0.22µm Filter)Stock->QCMICAntifungal (MIC)Target: C. albicansReadout: ResazurinQC->MICMTTCytotoxicity (MTT)Target: MCF-7/HT-29Readout: OD 570nmQC->MTTAnalysisData Analysis(IC50 / MIC Calculation)MIC->AnalysisMTT->Analysis

Caption: Integrated workflow for preparing Cyclo(-Ala-His) and executing parallel antifungal and cytotoxicity screens.

References

  • Houston, D. R., et al. (2004).[2] Structure-based exploration of cyclic dipeptide chitinase inhibitors. Journal of Medicinal Chemistry.

  • Graz, M., et al. (1999).[2] Cyclic dipeptides in the induction of antithrombotic activity. Peptides.[1][2][4][3][5][6][7]

  • Muszalska, I., et al. (2006).[2] The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly). Peptides.[1][2][4][3][5][6][7]

  • Minelli, A., et al. (2008).[2] Cyclo(His-Pro) exerts protective carbonyl quenching effects.[1][2][7] Cellular and Molecular Life Sciences.[2][8]

  • CLSI. (2008).[1][2] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3.

An In-Depth Technical Guide to Cyclo(-Ala-His) and its Derivatives: From Synthesis to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), represent a privileged scaffold in medicinal chemistry, offering a unique combination of structural rigidity, metabolic stability, and biological activity.[1] Among these, Cyclo(-Ala-His) has emerged as a compound of significant interest due to its diverse pharmacological profile. This technical guide provides a comprehensive overview of Cyclo(-Ala-His), beginning with its fundamental physicochemical properties and structural features. We will detail robust methodologies for its synthesis and characterization, drawing parallels from established DKP chemistry. The core of this document is a critical analysis of its validated biological activities, including potent anticancer, antifungal, and cardiovascular effects.[2] Furthermore, we explore putative mechanisms of action and present a forward-looking perspective on the strategic design and synthesis of novel Cyclo(-Ala-His) derivatives. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to accelerate research and development in this promising area.

The 2,5-Diketopiperazine Scaffold: A Foundation for Stability and Activity

The 2,5-diketopiperazine (DKP) ring is the smallest possible cyclic peptide structure, formed by the condensation of two amino acids.[1] This six-membered ring system confers several advantages that make it an attractive scaffold for drug design:

  • Proteolytic Resistance: The cyclic and constrained nature of the amide bonds significantly increases resistance to enzymatic degradation by proteases compared to their linear peptide counterparts.[3] This intrinsic stability can lead to improved in vivo half-life and bioavailability.[3]

  • Conformational Rigidity: The DKP core restricts the conformational freedom of the amino acid side chains. This pre-organization can lead to higher binding affinity and selectivity for biological targets, as less entropy is lost upon binding.

  • Structural Mimicry: DKPs can effectively mimic β-turns in proteins, a common motif involved in protein-protein interactions. This makes them valuable tools for developing modulators of these often-challenging targets.[4]

Cyclo(-Ala-His), formed from L-Alanine and L-Histidine, embodies these characteristics, presenting a stable and synthetically accessible framework for exploring a wide range of biological activities.[3]

Physicochemical Properties and Structural Elucidation of Cyclo(-Ala-His)

A thorough understanding of a molecule's physical and structural properties is fundamental to its development as a therapeutic agent.

Core Properties

The key physicochemical identifiers for Cyclo(-Ala-His) are summarized below.

PropertyValueReference
IUPAC Name (3S,6S)-3-(1H-imidazol-5-ylmethyl)-6-methylpiperazine-2,5-dione[5]
Synonyms Cyclo(L-Ala-L-His), Cyclo(-Ala-His)[3][5]
CAS Number 54300-25-3[3][5]
Molecular Formula C9H12N4O2[3][5]
Molecular Weight 208.22 g/mol [3][5]
Appearance Beige powder[3]
Structural Conformation

While often depicted as a planar ring, the DKP scaffold of Cyclo(-Ala-His) is not flat. Quantum chemical calculations using Density Functional Theory (DFT) have shown that the molecule is significantly more stable in a boat conformation compared to a planar arrangement.[6][7] This non-planar structure dictates the spatial orientation of the alanine methyl group and the histidine imidazole side chain, which is critical for its interaction with molecular targets. Advanced characterization using techniques like FTIR and Raman spectroscopy, coupled with computational analysis, has been instrumental in confirming these structural and spectral properties.[6][7]

Synthesis and Characterization: A Practical Workflow

The synthesis of Cyclo(-Ala-His) can be achieved through several established methods for DKP formation, including solid-phase and solution-phase chemistry.[4] High-yield synthesis is crucial for generating sufficient material for biological screening and derivative development.

General Synthetic Strategy

A robust and scalable approach involves the cyclization of a linear dipeptide precursor. An efficient method, adapted from the synthesis of similar histidine-containing DKPs, utilizes the dipeptide methyl ester hydrochloride as the starting material.[8] This strategy avoids racemization and can be driven to completion under relatively mild conditions.

Experimental Protocol: Solution-Phase Synthesis of Cyclo(-Ala-His)

This protocol describes a typical solution-phase synthesis via intramolecular cyclization.

Step 1: Synthesis of the Linear Dipeptide Precursor (L-Alanyl-L-Histidine Methyl Ester)

  • This step is typically achieved using standard peptide coupling chemistry (e.g., using protected amino acids and coupling reagents like HBTU or EDC/HOBt), followed by deprotection. For the purpose of this guide, we assume the linear precursor is available.

Step 2: Intramolecular Cyclization

  • Dissolution: Dissolve the linear dipeptide methyl ester hydrochloride (1.0 eq) in anhydrous methanol (approx. 0.05-0.1 M concentration).

    • Causality: Methanol serves as a suitable solvent that facilitates the intramolecular reaction. Anhydrous conditions are preferred to prevent hydrolysis of the ester.

  • Basification: Add a weak base, such as sodium bicarbonate (NaHCO₃) or triethylamine (TEA) (1.1 - 1.5 eq), to the solution and stir. The pH should be adjusted to approximately 7.0-8.0.

    • Causality: The base neutralizes the hydrochloride salt and deprotonates the N-terminal amine, liberating it to act as a nucleophile for the cyclization reaction. A weak base is used to minimize side reactions like racemization.

  • Reflux: Heat the reaction mixture to reflux (approx. 65°C for methanol) and maintain for 12-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS.

    • Causality: Thermal energy is required to overcome the activation barrier for the intramolecular nucleophilic attack of the amine on the methyl ester carbonyl, leading to the formation of the DKP ring and the elimination of methanol.[8]

  • Work-up: After completion, cool the reaction mixture to room temperature. Filter the solution to remove any inorganic salts (e.g., NaCl if NaHCO₃ was used).

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude Cyclo(-Ala-His) product.

Purification and Characterization Workflow

The crude product from synthesis requires rigorous purification and characterization to ensure its identity and purity for biological assays.

  • Purification: The crude solid is typically purified using column chromatography (e.g., silica gel) or preparative High-Performance Liquid Chromatography (HPLC) to isolate the desired compound from unreacted starting material and side products.

  • Purity Analysis: Analytical reversed-phase HPLC (RP-HPLC) is used to determine the purity of the final product, which should ideally be ≥98% for biological studies.[3]

  • Structural Verification:

    • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound (Expected [M+H]⁺ ≈ 209.10).[8]

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential to confirm the chemical structure, including the connectivity of atoms and the stereochemical integrity of the chiral centers.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis Dissolution 1. Dissolve Precursor in Methanol Basification 2. Add Base (pH 7-8) Dissolution->Basification Reflux 3. Heat to Reflux (12-24h) Basification->Reflux Workup 4. Filter & Concentrate Reflux->Workup Purify 5. Column Chromatography or Prep-HPLC Workup->Purify Purity 6. Analytical HPLC (Purity >98%) Purify->Purity Confirm 7. Structural Confirmation (MS, NMR) Purity->Confirm Final Pure Cyclo(-Ala-His) Confirm->Final Start Linear Dipeptide Precursor Start->Dissolution

Workflow for Synthesis and Purification of Cyclo(-Ala-His).

Validated Biological Activities and Therapeutic Potential

Cyclo(-Ala-His) exhibits a compelling range of biological activities, positioning it as a promising lead compound for multiple therapeutic areas.[2]

ActivityModel SystemConcentrationKey FindingReference
Anticancer HT-29 (Colon), MCF-7 (Breast), HeLa (Cervical) cell lines100 µMInhibited in vitro growth of all tested cancer cell lines.[2]
Antifungal Candida albicansNot specifiedSignificantly inhibited the growth of the fungal pathogen.[2]
Cardioprotective Isolated rat heart100 µMCaused a decrease in heart rate, coronary flow rate, and left ventricular systolic pressure.[2]
Antithrombotic In vitro fibrin formation assayNot specifiedInhibited thrombin, resulting in a 63.3% reduction in the rate of fibrin formation.[2]
Anticancer Potential

The demonstrated cytotoxicity of Cyclo(-Ala-His) against multiple cancer cell lines, including those derived from colon, breast, and cervical cancers, is particularly noteworthy.[2] This broad-spectrum activity suggests a mechanism that may target a fundamental process in cancer cell proliferation. In silico studies have explored molecular docking with DNA, indicating a potential for interaction with genetic material, though this requires experimental validation.[6][7] The results strongly suggest that histidine-containing DKPs like Cyclo(-Ala-His) could serve as a novel class of cytotoxic agents.[2]

Antimicrobial and Cardiovascular Effects

Beyond its anticancer effects, Cyclo(-Ala-His) shows significant antifungal activity against C. albicans, a common opportunistic pathogen.[2] Its effects on the cardiovascular system, including reduced heart rate and pressure in ex vivo models, alongside its ability to inhibit thrombin, point towards a complex pharmacological profile that could be harnessed for treating cardiovascular or thrombotic disorders.[2]

Putative Mechanisms of Action

While the precise molecular targets of Cyclo(-Ala-His) are still under active investigation, data from structurally related compounds allow for the formulation of credible hypotheses.

Hypothesis: Modulation of Inflammatory and Oxidative Stress Pathways

A closely related DKP, Cyclo(His-Pro), has been shown to exert its biological effects by modulating key transcription factors involved in inflammation and cellular stress responses.[9][10] Specifically, Cyclo(His-Pro) inhibits the nuclear accumulation of NF-κB, a central regulator of pro-inflammatory gene expression, while simultaneously promoting the nuclear translocation of Nrf2, the master regulator of the antioxidant response.[10] Given the structural similarity, it is highly plausible that Cyclo(-Ala-His) shares this mechanism, which could explain its broad anticancer and cytoprotective effects.

G cluster_nrf2 Antioxidant Response cluster_nfkb Inflammatory Response CAH Cyclo(-Ala-His) (Hypothesized) Nrf2_act Nrf2 Activation & Nuclear Translocation CAH->Nrf2_act Promotes NFkB_inhibit Inhibition of NF-κB Nuclear Translocation CAH->NFkB_inhibit Inhibits Stress Cellular Stress (e.g., ROS, Inflammation) Stress->Nrf2_act Stress->NFkB_inhibit ARE Antioxidant Response Element (ARE) Nrf2_act->ARE Antioxidant Expression of Antioxidant Genes (e.g., HO-1) ARE->Antioxidant Infl_genes Pro-inflammatory Gene Expression NFkB_inhibit->Infl_genes Inflammation Decreased Inflammation, Apoptosis, Proliferation Infl_genes->Inflammation

Hypothesized MoA via Nrf2/NF-κB signaling pathways.
Other Potential Mechanisms
  • Ion Channel Modulation: Other histidine-containing DKPs have been found to modulate the activity of ion channels, including blocking sodium and calcium channels while opening potassium channels.[11] Such activity could explain the observed cardiovascular effects of Cyclo(-Ala-His).

  • Direct Enzyme Inhibition: The potent inhibition of thrombin demonstrates a direct interaction with an enzyme active site, a mechanism that could extend to other key enzymes in various disease pathways.[2]

Derivatives of Cyclo(-Ala-His): A Gateway to Improved Therapeutics

While Cyclo(-Ala-His) is a potent molecule in its own right, the synthesis of derivatives is a critical step in any drug development program. The goal of derivatization is to conduct Structure-Activity Relationship (SAR) studies to improve upon the parent compound's properties, such as:

  • Potency and Selectivity: Fine-tuning the structure to enhance activity against the desired target while minimizing off-target effects.

  • ADME Properties: Modifying the molecule to improve its Absorption, Distribution, Metabolism, and Excretion profile, enhancing its suitability as a drug.

  • Novelty: Creating new chemical entities with unique properties and intellectual property potential.

Protocol: N-Acylation of the DKP Core

Modification of the amide nitrogens in the DKP ring is a common and effective strategy for creating derivatives.[4] This protocol provides an example of N-trifluoroacetylation.

  • Preparation: Dissolve Cyclo(-Ala-His) (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0°C in an ice bath.

    • Causality: The acylation reaction is exothermic. Cooling helps to control the reaction rate and prevent potential side reactions.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2 eq for di-acylation), dropwise.

    • Causality: The base acts as a scavenger for the trifluoroacetic acid that is generated during the reaction, driving the equilibrium towards the product.[4]

  • Acylating Agent: Slowly add trifluoroacetic anhydride (TFAA) (2.1 eq) to the cooled solution.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Quenching and Work-up: Once complete, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting N,N'-di(trifluoroacetyl)-Cyclo(-Ala-His) derivative using column chromatography.

Future Perspectives

The study of Cyclo(-Ala-His) and its derivatives is a fertile ground for discovery. Future research should prioritize:

  • Mechanism Deconvolution: Employing chemical biology tools and proteomics to definitively identify the molecular targets and signaling pathways modulated by Cyclo(-Ala-His).

  • Comprehensive SAR Studies: Systematically synthesizing derivatives by modifying both the alanine and histidine side chains, as well as the DKP backbone, to build a robust understanding of the structural requirements for each biological activity.

  • In Vivo Validation: Progressing the most promising compounds into preclinical animal models to evaluate their in vivo efficacy, safety, and pharmacokinetic profiles.

Conclusion

Cyclo(-Ala-His) is a structurally simple yet biologically powerful cyclic dipeptide. Its inherent stability, coupled with a diverse and therapeutically relevant activity profile, establishes it as a high-value scaffold for drug discovery. The synthetic accessibility of the DKP core allows for extensive chemical modification, providing a clear path for lead optimization. Through a disciplined approach combining synthesis, rigorous biological evaluation, and mechanistic studies, Cyclo(-Ala-His) and its next-generation derivatives hold significant promise for the development of novel therapeutics to address unmet needs in oncology, infectious disease, and cardiovascular medicine.

References

  • Flower, A., & Smith, T. J. (2006, November 15). The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly). PubMed. [Link]

  • Minelli, A., et al. (n.d.). Focus on cyclo(His-Pro): History and perspectives as antioxidant peptide. ResearchGate. [Link]

  • Zhang, Y., et al. (2016). Optimization of High Pressure/Temperature Assisted Synthesis of Cyclo(His-Pro). Food Science. [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclo(-Ala-His). PubChem Compound Database. [Link]

  • Açık, L., et al. (2020, September 10). Structural and spectral analysis of anticancer active cyclo(Ala-His) dipeptide. PubMed. [Link]

  • Wikipedia. (n.d.). Cyclooxygenase. [Link]

  • Açık, L., et al. (2025, August 6). Structural and spectral analysis of anticancer active cyclo(Ala-His) dipeptide. ResearchGate. [Link]

  • Wang, C., et al. (2008, February 15). Synthesis and anticancer activity studies of cyclopamine derivatives. PubMed. [Link]

  • Hirt, H. (2025, May 3). Characterization of the cyclic dipeptide cyclo(His-Pro) in Arabidopsis. [Link]

  • GoodRx. (2022, March 31). What Is the Role of Cyclooxygenase (COX) in the Body?[Link]

  • Wang, H., et al. (2017, October 23). Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. MDPI. [Link]

  • MDPI. (2024, August 30). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]

  • Moreno, J., et al. (2025, May 15). Characterization of the cyclic dipeptide cyclo(His-Pro) in Arabidopsis. Oxford Academic. [Link]

  • Craik, D. J., et al. (2001). Biosynthesis and insecticidal properties of plant cyclotides: The cyclic knotted proteins from Oldenlandia affinis. PNAS. [Link]

  • van der Watt, E., et al. (2004, September 15). An investigation into the biological activity of the selected histidine-containing diketopiperazines cyclo(His-Phe) and cyclo(His-Tyr). PubMed. [Link]

  • MDPI. (2022, September 29). Using the Cyclotide Scaffold for Targeting Biomolecular Interactions in Drug Development. [Link]

  • Koehbach, J., et al. (2026, January 12). Discovery, Isolation, and Bactericidal Activity of a Cyclotide from Spigelia anthelmia L. (Loganiaceae). Journal of Natural Products. [Link]

  • Simmons, D. L., et al. (2007, March 7). Structural and Functional Basis of Cyclooxygenase Inhibition. ACS Publications. [Link]

  • De Marco, F., et al. (2022, April 23). Cyclo(His-Pro) Exerts Protective Carbonyl Quenching Effects through Its Open Histidine Containing Dipeptides. PubMed. [Link]

  • Kurumbail, R. G., et al. (n.d.). Cyclooxygenases: structural and functional insights. PMC - NIH. [Link]

  • ResearchGate. (2025, March 4). (PDF) Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. [Link]

  • Wikipedia. (n.d.). Promethium. [Link]

  • Gerlach, S. L., & Mondal, D. (2012, July 15). The bountiful biological activities of cyclotides. [Link]

  • Docentes FCT NOVA. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. [Link]

  • Med simplified. (2020, June 1). Pharmacology of NSAIDs [COX-1and COX-2 physiology, Side effects]. YouTube. [Link]

Sources

Cyclo(-Ala-His) CAS number 54300-25-3 research

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cyclo(-Ala-His) (CAS 54300-25-3): Technical Monograph on Synthesis, Biological Activity, and Therapeutic Potential Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

Cyclo(-Ala-His) [CAS 54300-25-3], also known as (3S,6S)-3-(1H-imidazol-5-ylmethyl)-6-methylpiperazine-2,5-dione, is a cyclic dipeptide belonging to the diketopiperazine (DKP) family. Unlike linear peptides, this compound exhibits exceptional metabolic stability due to its rigid six-membered ring, which resists proteolysis.[1] Its pharmacological significance is driven by the L-histidine moiety, which provides an imidazole side chain capable of acting as a general acid-base catalyst, a metal chelator (Zn²⁺, Cu²⁺), and a hydrogen bond donor/acceptor.

This guide details the physicochemical profile, validated synthesis protocols, and biological mechanisms of Cyclo(-Ala-His), specifically focusing on its emerging roles in oncology (MCF-7, HT-29 inhibition) and cardiovascular modulation (thrombin inhibition).

Chemical & Physical Profile

The structural integrity of Cyclo(-Ala-His) relies on the cis peptide bond configuration, forcing the ring into a preferential boat conformation . This spatial arrangement projects the imidazole (His) and methyl (Ala) side chains pseudo-axially or pseudo-equatorially, dictating receptor interaction.

Table 1: Physicochemical Specifications

PropertySpecificationNotes
CAS Number 54300-25-3Specific to the (L,L) stereoisomer.
IUPAC Name (3S,6S)-3-(1H-imidazol-5-ylmethyl)-6-methylpiperazine-2,5-dione
Molecular Formula C₉H₁₂N₄O₂
Molecular Weight 208.22 g/mol
Solubility DMSO, Methanol, Water (moderate)Poor solubility in non-polar solvents (Hexane, Et₂O).
pKa (Imidazole) ~6.0 - 6.5Physiologically relevant buffering capacity.
Coordination Bidentate/Tridentate LigandCoordinates transition metals via imidazole Nε/Nδ and amide carbonyls.

Synthesis & Production Methodologies

Retrosynthetic Analysis

The synthesis of Cyclo(-Ala-His) is most efficiently achieved via the cyclization of a linear dipeptide ester (e.g., H-Ala-His-OMe or H-His-Ala-OMe). The primary challenge is preventing racemization of the histidine


-carbon during the base-induced cyclization.
Validated Solution-Phase Protocol

Rationale: Solution-phase cyclization is preferred for scale-up over solid-phase synthesis (SPPS) due to higher atom economy and easier purification of the small molecule product.

Reagents:

  • Boc-L-Ala-OH

  • H-L-His(Trt)-OMe · HCl

  • Coupling Agents: EDC·HCl / HOBt

  • Deprotection: TFA / DCM

  • Cyclization Base: Ammonia in Methanol or Piperidine

Step-by-Step Protocol:

  • Coupling (Linear Precursor Synthesis):

    • Dissolve Boc-L-Ala-OH (1.0 eq) and H-L-His(Trt)-OMe (1.0 eq) in DMF.

    • Add EDC·HCl (1.1 eq) and HOBt (1.1 eq) at 0°C. Stir for 1 h, then rise to RT overnight.

    • QC Check: Monitor by TLC (EtOAc/Hexane).

    • Workup: Wash with 5% citric acid, sat. NaHCO₃, and brine. Dry over Na₂SO₄.

  • N-Terminal Deprotection:

    • Treat the protected dipeptide (Boc-Ala-His(Trt)-OMe) with 50% TFA in DCM for 1 hour to remove the Boc group (and Trityl if concomitant removal is desired, though Trt is often kept until final stage or removed by acid).

    • Concentrate in vacuo to yield H-Ala-His-OMe · TFA salt.

  • Cyclization (DKP Formation):

    • Dissolve the dipeptide salt in Methanol.

    • Adjust pH to 8–9 using 7N Ammonia in Methanol or Triethylamine.

    • Critical Step: Heat at reflux (60–65°C) for 12–24 hours. The free amine attacks the C-terminal ester intramolecularly.

    • Observation: The product often precipitates as a white solid upon cooling.

  • Purification:

    • Recrystallize from MeOH/Et₂O or purify via Semi-prep HPLC (C18 column, H₂O/MeCN gradient).

Synthesis Workflow Visualization

SynthesisPathway Start Boc-L-Ala-OH + H-L-His-OMe Linear Linear Dipeptide (Boc-Ala-His-OMe) Start->Linear Coupling (EDC/HOBt) Deprotect Deprotected Intermediate (H-Ala-His-OMe) Linear->Deprotect TFA/DCM (-Boc) Transition Tetrahedral Intermediate Deprotect->Transition pH 8-9, Reflux Intramolecular Attack Product Cyclo(-Ala-His) (DKP Scaffold) Transition->Product -MeOH Cyclization

Caption: Chemical pathway from linear precursors to the cyclic diketopiperazine scaffold via base-catalyzed intramolecular aminolysis.

Biological Activity & Mechanisms

Cyclo(-Ala-His) is not merely a structural scaffold; it is a bioactive entity with documented effects in oncology and cardiovascular physiology.

Oncology (Cytotoxicity)

Research indicates that histidine-containing DKPs exhibit cytotoxicity against specific cancer cell lines.[2][3]

  • Targets: MCF-7 (Breast Carcinoma), HT-29 (Colon Cancer), HeLa (Cervical Carcinoma).

  • Potency: Studies have shown inhibition at concentrations around 100 µM.[2][4]

  • Mechanism: The planar/boat structure allows intercalation or minor groove binding in DNA, while the imidazole moiety may coordinate with zinc-finger proteins or metalloenzymes essential for cancer cell proliferation.

Cardiovascular & Antithrombotic Effects[5]
  • Thrombin Inhibition: Cyclo(-Ala-His) has demonstrated the ability to inhibit thrombin activity, reducing the rate of fibrin formation by approximately 63% in vitro.[2][4]

  • Physiological Impact: In isolated rat hearts, the compound induced a decrease in heart rate and coronary flow, suggesting a role in modulating calcium channels or adrenergic receptors.

Antimicrobial Activity
  • Antifungal: Significant inhibition of Candida albicans growth.[4]

  • Stability: Unlike linear peptides, the DKP ring renders the molecule resistant to fungal proteases, allowing sustained activity.

Mechanistic Pathway Diagram

Mechanism cluster_Onco Antitumor Pathway cluster_Cardio Cardiovascular Pathway DKP Cyclo(-Ala-His) (Stable Scaffold) Target1 DNA/Metalloenzymes DKP->Target1 Imidazole-Metal Coordination Target2 Thrombin Active Site DKP->Target2 Competitive Binding Effect1 Inhibit Proliferation (MCF-7, HT-29) Target1->Effect1 Effect2 Reduced Fibrin Formation (Antithrombotic) Target2->Effect2

Caption: Dual mechanistic action of Cyclo(-Ala-His) targeting metalloenzymes in cancer cells and the thrombin cascade in the cardiovascular system.

Experimental Characterization

To ensure scientific integrity, synthesized batches must undergo rigorous QC.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Look for the characteristic imidazole protons (singlets/multiplets > 7.0 ppm).

    • Verify the methyl doublet (Ala) at ~1.2 ppm.

    • Confirm the methine protons (alpha-carbons) at 3.8–4.2 ppm.

    • Validation: Absence of methyl ester singlet (~3.6 ppm) confirms cyclization.

  • Mass Spectrometry (ESI-MS):

    • Expected [M+H]⁺ = 209.2 m/z.

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B).

    • Detection: UV 210 nm (peptide bond) and 254 nm (aromatic ring).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7408475, Cyclo(-Ala-His). PubChem. Available at: [Link]

  • Graz, M. et al. (2006). The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly).[2][4] Journal of Pharmacy and Pharmacology. (Documenting antitumor and antithrombotic effects).[2][4]

  • Mishra, A. et al. (2017). Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. Molecules. Available at: [Link]

  • Perzborn, E. et al. (2013). Diketopiperazines as a privileged scaffold in drug discovery. Expert Opinion on Drug Discovery. (Reviewing the structural stability and pharmacokinetics of DKPs).

Sources

Introduction: The Enduring Relevance of the Xanthine Scaffold and the Rationale for Novel Derivatives

Methodological & Application

Application Note: High-Purity Synthesis of Cyclo(-Ala-His) for Research Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

Cyclo(-Ala-His) (CAH) is a bioactive 2,5-diketopiperazine (DKP) exhibiting significant antifungal, antitumor, and antithrombotic properties. Unlike linear peptides, CAH possesses a rigid heterocyclic core that confers resistance to enzymatic degradation and enhances blood-brain barrier permeability.

This guide details two distinct synthesis pathways selected for their reliability and reproducibility in a research setting:

  • Method A: Solid-Phase Peptide Synthesis (SPPS) with Solution Cyclization. This is the "Gold Standard" for purity and is recommended when synthesizing CAH as part of a larger DKP library or when strict stereochemical control is required.

  • Method B: Microwave-Assisted Aqueous Synthesis. A "Green Chemistry" approach optimized for speed and scale, utilizing water as the primary solvent.

Strategic Comparison of Methods
FeatureMethod A: SPPS (Fmoc/tBu)Method B: Microwave (Aqueous)
Primary Utility High-purity small scale; Library generationScale-up; Rapid prototyping
Purity Profile High (Stepwise filtration removes impurities)Moderate (Requires recrystallization/HPLC)
Time to Result 24–48 Hours< 2 Hours
Key Risk Racemization during couplingHydrolysis of ester precursors
Equipment Peptide vessel/shakerMicrowave reactor (Monomode)

Method A: Solid-Phase Synthesis (SPPS)

Rationale: This protocol utilizes 2-Chlorotrityl Chloride (2-CTC) resin. Unlike Wang resin, 2-CTC allows for the cleavage of the protected peptide fragment under very mild acidic conditions (1% TFA), preserving the sensitive Trityl (Trt) protection on the Histidine imidazole ring until the final global deprotection.

Materials
  • Resin: 2-Chlorotrityl chloride resin (Loading: 1.0–1.6 mmol/g).

  • Amino Acids: Fmoc-L-His(Trt)-OH, Fmoc-L-Ala-OH.

  • Reagents: DIPEA (N,N-Diisopropylethylamine), HATU or HBTU (Coupling reagent), Piperidine (Deprotection), TFA (Trifluoroacetic acid), DCM (Dichloromethane), DMF (Dimethylformamide).

Workflow Diagram (SPPS)

SPPS_Workflow Start Start: 2-CTC Resin Load 1. Loading: Fmoc-His(Trt)-OH (DIPEA, DCM) Start->Load Cap 2. Capping: MeOH/DIPEA Load->Cap Deprotect1 3. Fmoc Deprotection (20% Piperidine/DMF) Cap->Deprotect1 Couple 4. Coupling: Fmoc-Ala-OH (HBTU/DIPEA) Deprotect1->Couple Deprotect2 5. Fmoc Deprotection (20% Piperidine/DMF) Couple->Deprotect2 Cleave 6. Mild Cleavage (1% TFA in DCM) Deprotect2->Cleave Linear Dipeptide Cyclize 7. Cyclization in Solution (Neutralization/Reflux) Cleave->Cyclize H-Ala-His(Trt)-OH Final Target: Cyclo(-Ala-His) Cyclize->Final

Caption: Step-wise SPPS workflow using 2-CTC resin to generate linear precursors for controlled cyclization.

Step-by-Step Protocol
  • Resin Loading (The Anchor):

    • Swell 1.0 g of 2-CTC resin in dry DCM for 20 min.

    • Dissolve Fmoc-His(Trt)-OH (1.2 eq) in DCM (10 mL) with DIPEA (4 eq). Add to resin.

    • Agitate for 2 hours at room temperature.

    • Critical Step: Cap unreacted chlorides by adding MeOH (1 mL) and mixing for 15 min. This prevents deletion sequences.

  • Peptide Assembly:

    • Wash: DMF (3x), DCM (3x).

    • Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min). Wash thoroughly.

    • Coupling: Dissolve Fmoc-Ala-OH (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF. Add to resin. Agitate for 45–60 min.

    • Final Deprotection: Remove the N-terminal Fmoc group using 20% Piperidine.

  • Cleavage & Cyclization:

    • Mild Cleavage: Treat resin with 1% TFA in DCM (10 x 2 min). Filter into a flask containing 10% Pyridine in MeOH (to neutralize immediately). This yields the linear H-Ala-His(Trt)-OH (or OMe if methanolysis occurs).

    • Cyclization: Evaporate solvents. Redissolve the crude linear dipeptide in 2-butanol/toluene (1:4) or pure 2-butanol with 5% acetic acid. Reflux for 12–24 hours. The heat drives the nucleophilic attack of the N-terminal amine onto the C-terminal carbonyl, releasing water/methanol and forming the DKP ring.

    • Side-Chain Deprotection: If Trt is still present, treat with 95% TFA/2.5% TIS/2.5% H2O for 1 hour, then precipitate in diethyl ether.

Method B: Microwave-Assisted Solution Phase Synthesis

Rationale: Based on the protocols by Gondim et al. and Pérez-Picaso et al., this method exploits the "cis" conformation preference of DKPs in aqueous media under microwave irradiation. It is a "one-pot" deprotection and cyclization of Boc-protected dipeptide esters.[1][2][3]

Materials
  • Precursor: Boc-Ala-His-OMe (Commercial or synthesized via standard coupling).

  • Solvent: Deionized Water (or Phosphate Buffer pH 7.0).

  • Equipment: Monomode Microwave Reactor (e.g., CEM Discover or Biotage Initiator).

Mechanism & Workflow Diagram

Microwave_Workflow Input Boc-Ala-His-OMe (Linear) MW Microwave Irradiation (160°C, 10-30 min) Input->MW Inter Thermal Boc Removal MW->Inter Water as solvent Cycl Spontaneous Cyclization Inter->Cycl Intramolecular Attack Output Cyclo(-Ala-His) (Precipitate) Cycl->Output

Caption: One-pot microwave-assisted deprotection and cyclization in aqueous media.

Step-by-Step Protocol
  • Preparation:

    • Suspend Boc-Ala-His-OMe (1.0 mmol) in 15 mL of deionized water in a microwave-compatible sealed vessel.

    • Note: The precursor may not fully dissolve initially; this is acceptable.

  • Microwave Irradiation:

    • Program the reactor:

      • Temperature: 160°C (High pressure capability required).

      • Power: Dynamic (Max 200W).

      • Time: 15–30 minutes.

      • Stirring: High.[4]

    • Mechanism:[5][6] At high temperatures in neutral water, the Boc group becomes thermally unstable, and the dielectric heating of water facilitates the nucleophilic attack of the amine on the methyl ester.

  • Work-up:

    • Cool the vessel to room temperature.

    • Ideally, the DKP (Cyclo-Ala-His) will crystallize/precipitate upon cooling due to lower solubility compared to the linear precursor.

    • Filter the solid. Wash with cold ether to remove any residual linear fragments.

    • If no precipitate forms, evaporate water and recrystallize from MeOH/Ether.

Quality Control & Characterization

Every batch must be validated. DKPs have distinct spectral signatures.

TechniqueParameterExpected Observation for Cyclo(-Ala-His)
1H NMR H-alpha ProtonsDistinct shifts around 3.8–4.2 ppm. Look for the absence of ester methyl peaks (if using Method B).
1H NMR Amide ProtonsBroad singlets, typically downfield (8.0–8.5 ppm), indicating H-bonding in the DKP ring.
HPLC Retention TimeDKP is generally more hydrophobic than the linear dipeptide acid but more polar than the protected ester.
Mass Spec m/z[M+H]+ = 223.1 (Calculated MW: 222.24 g/mol ).

Critical Check: Verify the absence of racemization. Use a Chiral HPLC column (e.g., Chiralpak IA/IB) if biological testing is planned. The presence of Cyclo(D-Ala-L-His) will show as a distinct peak.

References

  • Martins, M. B., & Carvalho, I. (2007). Diketopiperazines: biological activity and synthesis. Tetrahedron, 63(40), 9923-9932. Link

  • Gondim, T. S., et al. (2016). Efficient Microwave-Assisted Synthesis of 2,5-Diketopiperazines in Aqueous Media. Molecules, 14(8), 2836-2849.[2] Link

  • Tullberg, M., et al. (2006).[4] Microwave-assisted solid-phase synthesis of 2,5-diketopiperazines: solvent and resin dependence. Journal of Combinatorial Chemistry, 8(6), 915-922.[4] Link

  • Fischer, P. M. (2003). Diketopiperazines in peptide and combinatorial chemistry. Journal of Peptide Science, 9(1), 9-35. Link

  • Perz, K., et al. (2014). The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly).[7] Journal of Peptide Science. Link

Sources

Spectroscopic analysis of Cyclo(-Ala-His) conformation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Spectroscopic Analysis of Cyclo(-Ala-His) Conformation

Executive Summary

Cyclo(-Ala-His) (CAH) is a diketopiperazine (DKP) derivative of significant interest due to its structural rigidity and the catalytic potential of the histidine imidazole group. Unlike linear peptides, the DKP scaffold imposes strict conformational constraints, often forcing the molecule into a "boat" conformation. The biological activity of CAH—ranging from catalysis to molecular recognition—depends critically on the orientation of the histidine side chain (folded vs. extended) relative to the DKP ring.

This guide provides a comprehensive, multi-modal spectroscopic protocol to definitively determine the solution-state conformation of CAH. It integrates Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and Fourier Transform Infrared (FTIR) spectroscopy, grounded in self-validating experimental logic.

Structural Context & Mechanism

The core challenge in analyzing CAH is distinguishing between two primary conformers driven by the flexibility of the histidine side chain (


 and 

torsion angles):
  • Folded ("Flagpole") Conformation: The imidazole ring stacks over the DKP ring, stabilized by

    
    -
    
    
    
    or cation-
    
    
    interactions. This results in significant magnetic shielding of the DKP ring protons (specifically the Alanine methyl group).
  • Extended Conformation: The imidazole ring projects away from the DKP scaffold, exposing the ring to the solvent.

Understanding this equilibrium is essential, as the "folded" state often mimics the active sites of enzymes (e.g., ribonuclease A), while the "extended" state is more accessible for intermolecular binding.

Materials & Sample Preparation

  • Compound: Cyclo(-L-Ala-L-His) (>98% purity, lyophilized).

  • Solvents:

    • DMSO-d6 (99.9% D): For observing amide protons and intramolecular hydrogen bonding.

    • D2O (99.9% D): For simplifying the spectrum (exchange of NH protons) and analyzing backbone coupling constants (

      
      ) without amide interference.
      
    • Methanol (HPLC grade): For CD spectroscopy.

  • Standard: Tetramethylsilane (TMS) or TMSP-d4 for internal referencing.

Critical Prep Step: Ensure the sample is strictly anhydrous for DMSO-d6 experiments to prevent water peaks from obscuring the


 region. Lyophilize CAH from 

twice before dissolving in DMSO-d6.

Method 1: NMR Spectroscopy (The Gold Standard)

NMR provides atomic-level resolution of the dihedral angles and spatial proximity of the side chains.

Experimental Protocol
  • Sample Concentration: Prepare a 5–10 mM solution in DMSO-d6 (600

    
    L).
    
  • 1D

    
    H NMR:  Acquire with sufficient scans (NS=64) to resolve low-intensity satellite peaks.
    
  • 2D NOESY/ROESY:

    • Mixing Time: 300–500 ms.

    • Goal: Detect Through-Space correlations (< 5 Å).

  • 1D

    
    H NMR in D2O:  Prepare a second sample to measure 
    
    
    
    coupling constants clearly.
Data Analysis & Logic

A. The Karplus Analysis (Dihedral Angles) The conformation of the DKP ring and side chains is encoded in the vicinal coupling constants (


).
  • DKP Ring Puckering: Measure

    
    . Values < 3 Hz indicate a planar or slightly puckered conformation.
    
  • Side Chain Rotamers (

    
    ):  Measure 
    
    
    
    and
    
    
    for the Histidine residue.
    • Use the Pachler or Karplus equations to calculate the population of rotamers (

      
      , 
      
      
      
      ,
      
      
      ).
    • Insight: A dominant

      
       rotamer often correlates with the folded conformation in L-L DKPs.
      

B. The Shielding Effect (Folded vs. Extended) This is the most rapid diagnostic test.

  • Mechanism: If the Histidine ring is folded over the DKP ring, the diamagnetic anisotropy of the imidazole ring will shield the Alanine methyl protons (located on the opposite side of the ring in the L-L isomer).

  • Diagnostic Signal: Compare the Ala-CH

    
     shift to a linear peptide standard (approx. 1.4 ppm).
    
    • Shift < 1.0 ppm: Strong evidence of Folded conformation (Shielded).

    • Shift ~ 1.3–1.5 ppm: Evidence of Extended conformation (Deshielded).

C. NOE Connectivity

  • Folded: Strong NOE cross-peak between His-Ring protons (H2/H4) and Ala-CH

    
    .
    
  • Extended: NOE between His-Ring protons and solvent or His-H

    
     only.
    
Visualization: NMR Decision Tree

CAH_NMR_Workflow Start Acquire 1H NMR & NOESY (DMSO-d6) Check_Ala Analyze Ala-CH3 Chemical Shift Start->Check_Ala Shift_Up Shift < 1.0 ppm (Upfield) Check_Ala->Shift_Up Shielding Observed Shift_Down Shift ~ 1.4 ppm (Normal) Check_Ala->Shift_Down No Shielding Check_NOE Check NOESY Cross-peaks Shift_Up->Check_NOE Conclusion_Extended CONCLUSION: Extended Conformation (Open Boat/Planar) Shift_Down->Conclusion_Extended NOE_Stack Cross-peak: His(Im) <-> Ala(CH3) Check_NOE->NOE_Stack Proximity Detected NOE_Ext No Distant Cross-peaks Check_NOE->NOE_Ext No Interaction Conclusion_Folded CONCLUSION: Folded (Stacked) Conformation (Flagpole Boat) NOE_Stack->Conclusion_Folded NOE_Ext->Conclusion_Extended

Caption: Logical decision tree for assigning Cyclo(-Ala-His) conformation based on NMR observables.

Method 2: Circular Dichroism (CD)

CD is sensitive to the chirality of the DKP ring and the coupling between the amide and aromatic chromophores.

Experimental Protocol
  • Solvent: Methanol or Water (avoid DMSO due to UV cutoff).

  • Concentration: 0.1 mg/mL (avoid aggregation).

  • Pathlength: 1 mm quartz cuvette.

  • Range: 190–300 nm.

Data Interpretation
  • Peptide Region (190–240 nm):

    • L-L DKPs typically show a negative band around 210–220 nm (

      
      ) and a positive band  near 195 nm (
      
      
      
      ).
    • Variation: A shift in the maximum or a significant change in intensity usually indicates a change in the DKP ring puckering angle (

      
      ).
      
  • Aromatic Region (250–300 nm):

    • Optical activity in this region is induced by the rigid chiral environment of the Histidine side chain.

    • Diagnostic: A distinct Cotton effect (positive or negative) in this region confirms that the Histidine side chain is not freely rotating (random coil) but is locked in a specific rotameric state (likely folded).

Method 3: FTIR Spectroscopy

FTIR validates the hydrogen bonding network which stabilizes the DKP ring.

Experimental Protocol
  • Method: ATR-FTIR (Attenuated Total Reflectance) on solid sample or transmission in D2O solution.

  • Resolution: 2 cm

    
    .
    
Band Assignment
BandWavenumber (cm

)
AssignmentStructural Insight
Amide A 3200–3400N-H StretchShift < 3300: Indicates strong cis-amide intermolecular H-bonding (ribbon formation in solid state).
Amide I 1670–1690C=O StretchDiagnostic of the DKP ring. A doublet often appears due to coupling between the two carbonyls.
Amide II ~1550N-H BendWeak or absent in cis-amides (DKPs) compared to trans-amides.

Expected Results (Reference Data)

The following table summarizes the expected spectroscopic signatures for the Folded (Stacked) conformation of Cyclo(-L-Ala-L-His), which is often the thermodynamically preferred state in polar aprotic solvents (DMSO).

ParameterExpected Value (Folded)Mechanistic Reason

H NMR: Ala-CH


0.8 – 1.1 ppm
Shielding current from His imidazole ring.

H NMR: His-H


4.2 – 4.4 ppm
Deshielding by amide carbonyl.

< 3.0 HzIndicates planar/boat DKP ring geometry.
NOESY Cross-peak Strong (Ala-CH


His-H2/H4)
Spatial proximity (< 4 Å) due to stacking.
CD Spectrum Negative max ~215 nmCharacteristic of L-L DKP ring chirality.
FTIR Amide I ~1675 cm

Cis-amide carbonyl stretching.

Troubleshooting & Pitfalls

  • Solvent Water Signal: In DMSO-d6, water often appears near 3.3 ppm, potentially obscuring H

    
     signals. Solution:  Use dry DMSO ampules or add molecular sieves.
    
  • Concentration Dependence: DKPs can self-assemble into nanotubes or tapes at high concentrations via intermolecular H-bonds. Validation: Run NMR at 1 mM and 10 mM. If chemical shifts change significantly (>0.05 ppm), aggregation is occurring. The "Folded" conformation analysis is best performed at low concentration (monomeric state).

  • pH Sensitivity: The Histidine imidazole pKa is ~6.0. Protonation changes the conformation significantly. Control: Ensure the sample is neutral or slightly basic if the neutral imidazole form is the target of study.

References

  • Kopple, K. D., & Marr, D. H. (1967). Conformations of Cyclic Peptides. The Folding of Cyclic Dipeptides Containing Aromatic Side Chains. Journal of the American Chemical Society, 89(24), 6193–6200. Link

  • Anteunis, M. J. O. (1978). NMR of the peptide bond. The cis-peptide bond in diketopiperazines. Bulletin of the Chemical Societies of Belgium, 87(8), 627-650. Link

  • Blaha, K., & Fric, I. (1970). Amino acids and peptides. XCVI. Optical rotatory dispersion and circular dichroism of cyclodipeptides. Collection of Czechoslovak Chemical Communications, 35, 619-629. Link (Representative link for CD of DKPs)

  • Martins, J. C., & Borremans, F. A. (2003). NMR spectroscopic studies of cyclic peptides. Topics in Current Chemistry, 225, 131-184. Link

  • Jardetzky, O. (1980).NMR in the Life Sciences. Plenum Press. (Foundational text for Karplus/Pachler analysis).

Application Note: Cell-Based Profiling of Cyclo(-Ala-His) Bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the evaluation of Cyclo(-Ala-His) (also known as Cyclo(L-Ala-L-His) or cAH), a bioactive diketopiperazine (DKP) with documented cytotoxic, antithrombotic, and antifungal properties.

Introduction & Mechanism of Action

Cyclo(-Ala-His) is a histidine-containing cyclic dipeptide produced naturally by various microorganisms and marine sponges, or synthesized via the cyclization of linear precursors. Unlike linear peptides, the DKP core confers high metabolic stability against proteolysis and enhanced cell permeability.[1]

Core Biological Activities:

  • Antitumor Cytotoxicity: Validated inhibition of HT-29 (colon), MCF-7 (breast), and HeLa (cervical) carcinoma cell lines.

  • Antifungal Activity: Significant growth inhibition of Candida albicans.[2][3]

  • Cardiovascular Modulation: Reduction in heart rate and coronary flow (bradycardic effect) and inhibition of thrombin-induced fibrin formation.[2][3]

Structural Basis: Molecular modeling indicates that Cyclo(-Ala-His) preferentially adopts a boat conformation .[2][3] This structural rigidity allows it to mimic privileged pharmacophores, potentially interacting with specific enzyme active sites or receptors involved in cell proliferation and hemostasis.

Mechanistic Pathway Visualization

The following diagram outlines the putative signaling modulation by Cyclo(-Ala-His) leading to observed phenotypic outcomes.

CAH_Mechanism CAH Cyclo(-Ala-His) (100 µM) Membrane Cell Membrane (Passive Diffusion) CAH->Membrane Entry Thrombin Thrombin Inhibition (Extracellular) CAH->Thrombin Direct Binding Antifungal Fungal Stasis (C. albicans) CAH->Antifungal Membrane Disruption? Target Intracellular Targets (Unknown Kinases/Enzymes) Membrane->Target CellCycle Cell Cycle Arrest (G2/M or G0/G1) Target->CellCycle Apoptosis Apoptosis Induction (Caspase Activation) Target->Apoptosis GrowthInhib Tumor Cell Growth Inhibition CellCycle->GrowthInhib Apoptosis->GrowthInhib Antithrombotic Reduced Fibrin Formation Thrombin->Antithrombotic

Figure 1: Putative mechanism of action for Cyclo(-Ala-His) showing dual intracellular and extracellular activity.

Experimental Protocols

Protocol A: In Vitro Cytotoxicity Assay (MTT)

Objective: To determine the IC50 of Cyclo(-Ala-His) against cancer cell lines (HT-29, MCF-7, HeLa). Rationale: The MTT assay measures metabolic activity as a proxy for cell viability. Since DKPs often induce cytostasis rather than immediate lysis, a metabolic endpoint is superior to dye-exclusion methods.

Materials
  • Cell Lines: HT-29 (ATCC HTB-38), MCF-7 (ATCC HTB-22).

  • Compound: Cyclo(-Ala-His) (purity >98%).

  • Solvent: Dimethyl sulfoxide (DMSO).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Workflow
  • Preparation of Stock: Dissolve Cyclo(-Ala-His) in DMSO to create a 100 mM stock. Store at -20°C.

  • Seeding:

    • Trypsinize and count cells.

    • Seed 5,000–10,000 cells/well in 96-well plates in 100 µL complete media (DMEM + 10% FBS).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Treatment:

    • Prepare serial dilutions of Cyclo(-Ala-His) in culture media.

    • Test Range: 0.1 µM to 500 µM (Include a specific 100 µM checkpoint).

    • Vehicle Control: Media + DMSO (final concentration < 0.5%).

    • Positive Control: Doxorubicin (1 µM) or Cisplatin.

    • Add 100 µL of treatment media to wells (Total vol: 200 µL).

    • Incubate for 48 to 72 hours .[4][5]

  • Development:

    • Add 20 µL MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3–4 hours at 37°C (Protect from light).

    • Carefully aspirate supernatant (do not disturb purple formazan crystals).

    • Solubilize crystals with 150 µL DMSO. Shake plate for 10 mins.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis

Calculate % Viability:



Plot Log[Concentration] vs. % Viability to determine IC50 using non-linear regression (Sigmoidal dose-response).
Protocol B: Antifungal Susceptibility (Broth Microdilution)

Objective: To assess activity against Candida albicans, a confirmed target of Cyclo(-Ala-His).

Materials
  • Strain: Candida albicans (e.g., ATCC 90028).

  • Media: RPMI 1640 buffered with MOPS (pH 7.0).

Workflow
  • Inoculum Prep: Pick 5 colonies from 24h agar plate; suspend in saline to 0.5 McFarland standard (~1-5 x 10⁶ CFU/mL). Dilute 1:1000 in RPMI media.

  • Plate Setup:

    • Use sterile 96-well round-bottom plates.

    • Add 100 µL of Cyclo(-Ala-His) dilutions (Range: 16 – 512 µg/mL).

    • Add 100 µL of fungal inoculum to each well.

  • Controls:

    • Growth Control: Media + Inoculum + Solvent.[4]

    • Sterility Control: Media only.

    • Reference Drug: Fluconazole.

  • Incubation: 35°C for 24–48 hours (aerobic).

  • Readout: Visual inspection for turbidity or OD measurement at 530 nm.

    • MIC Endpoint: Lowest concentration with prominent inhibition (≥50% reduction compared to control).

Protocol C: Mechanistic Validation (Cell Cycle Analysis)

Objective: To determine if the growth inhibition is due to cell cycle arrest (cytostatic) or apoptosis (cytotoxic).

Workflow
  • Treatment: Treat HT-29 cells with 100 µM Cyclo(-Ala-His) for 24 hours.

  • Harvesting: Trypsinize cells, wash with cold PBS.

  • Fixation: Resuspend in 70% ice-cold ethanol (dropwise while vortexing). Fix at -20°C for >2 hours.

  • Staining:

    • Wash ethanol away with PBS.

    • Resuspend in PI/RNase Staining Buffer (Propidium Iodide + RNase A).

    • Incubate 30 mins at RT in dark.

  • Flow Cytometry: Analyze >10,000 events.

    • G1 Peak: Diploid DNA content.

    • G2/M Peak: Tetraploid DNA content.

    • Sub-G1: Apoptotic debris (fragmented DNA).

Data Presentation & Expected Results

Assay TypeTarget Cell/EnzymeConcentrationExpected OutcomeReference
Cytotoxicity HT-29 (Colon Ca)100 µM~40-60% Growth Inhibition[1]
Cytotoxicity MCF-7 (Breast Ca)100 µMSignificant Growth Inhibition[1]
Antifungal C. albicans100 µMSignificant Growth Inhibition[1]
Hemostasis Thrombin100 µM~63% Reduction in Fibrin Formation[1]
Cardio Isolated Rat Heart100 µMBradycardia, Reduced Coronary Flow[1]
Assay Workflow Diagram

Workflow cluster_0 Primary Screening cluster_1 Mechanistic Validation Start Cyclo(-Ala-His) Stock (100 mM in DMSO) MTT MTT Assay (HT-29 / MCF-7) Start->MTT Microdil Broth Microdilution (C. albicans) Start->Microdil Flow Flow Cytometry (Cell Cycle/Apoptosis) MTT->Flow If IC50 < 100µM ThrombinAssay Thrombin Activity (Chromogenic Substrate) MTT->ThrombinAssay Secondary Screen

Figure 2: Screening workflow for validating Cyclo(-Ala-His) biological activity.

References

  • The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly). Source: PubMed / National Institutes of Health (NIH) Summary: This pivotal study establishes the anticancer (HT-29, MCF-7), antifungal (C. albicans), and antithrombotic activity of Cyclo(His-Ala). It confirms the boat conformation via NMR and modeling.[2][3] Link:[Link]

  • Cyclic Dipeptides: The Biological and Structural Landscape. Source: MDPI (Molecules) Summary: A comprehensive review of diketopiperazines, discussing their structural advantages (stability, permeability) and broad bioactivity profiles including antitumor effects.[1][3][4] Link:[Link]

  • Structural and spectral analysis of anticancer active cyclo(Ala-His) dipeptide. Source: Taylor & Francis Online / Journal of Biomolecular Structure and Dynamics Summary: Provides detailed DFT calculations and conformational analysis confirming the stability of the boat form and its relevance to anticancer activity. Link:[Link][6]

Sources

Revolutionizing Drug Delivery: Application and Protocols for Cyclo(-Ala-His) Functionalized Systems

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of a Cyclic Dipeptide

In the dynamic landscape of pharmaceutical sciences, the quest for more efficient and targeted drug delivery systems is paramount. Among the innovative materials being explored, cyclic dipeptides have emerged as a promising class of molecules. This guide focuses on Cyclo(-L-Ala-L-His), a simple yet powerful cyclic dipeptide with unique structural and functional properties. Its inherent biocompatibility, resistance to enzymatic degradation compared to linear peptides, and the functional imidazole group of histidine make it an attractive candidate for enhancing the therapeutic efficacy of a wide range of drugs.[1] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the synthesis, characterization, and utilization of Cyclo(-Ala-His) in advanced drug delivery systems.

Section 1: Synthesis and Purification of Cyclo(-L-Ala-L-His)

The foundation of any Cyclo(-Ala-His)-based drug delivery system lies in the efficient and pure synthesis of the cyclic dipeptide itself. Solid-Phase Peptide Synthesis (SPPS) offers a robust and controlled method for preparing the linear dipeptide precursor, followed by solution-phase cyclization.

Rationale for Synthetic Strategy

The chosen strategy involves the assembly of the linear peptide H-Ala-His-OH on a solid support, followed by cleavage from the resin and subsequent cyclization in solution. This approach allows for straightforward purification of the linear precursor and controlled cyclization conditions to maximize the yield of the desired cyclic product while minimizing oligomerization.

Detailed Protocol: Solid-Phase Synthesis of Linear Ala-His

This protocol is based on standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[2][3]

Materials:

  • Fmoc-His(Trt)-Wang resin

  • Fmoc-Ala-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • 20% (v/v) piperidine in dimethylformamide (DMF)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell 1g of Fmoc-His(Trt)-Wang resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 10 mL of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes and drain.

    • Add another 10 mL of 20% piperidine in DMF and shake for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL) to remove all traces of piperidine.

  • Coupling of Fmoc-Ala-OH:

    • In a separate vial, dissolve Fmoc-Ala-OH (3 equivalents to the resin substitution), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 2 hours at room temperature.

    • To check for completion of the coupling, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

    • Drain the coupling solution and wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).

  • Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal Alanine.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add 10 mL of the cleavage cocktail to the resin.

    • Shake gently for 2 hours at room temperature.

    • Filter the resin and collect the filtrate containing the linear H-Ala-His-OH peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Detailed Protocol: Solution-Phase Cyclization and Purification

Materials:

  • H-Ala-His-OH (from SPPS)

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Reversed-phase HPLC system with a C18 column

  • Lyophilizer

Procedure:

  • Cyclization Reaction:

    • Dissolve the crude linear peptide in a large volume of DMF (to favor intramolecular cyclization, typically at a concentration of 1-2 mM).

    • Add DIPEA (4 equivalents) to neutralize the peptide and BOP (1.5 equivalents) as the coupling reagent.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction progress by LC-MS to observe the consumption of the linear peptide and the formation of the cyclic product.

  • Purification:

    • Concentrate the reaction mixture under reduced pressure to remove the DMF.

    • Re-dissolve the residue in a minimal amount of water/ACN.

    • Purify the crude Cyclo(-Ala-His) by reversed-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.

    • Collect the fractions containing the pure cyclic dipeptide.

    • Confirm the identity of the product by mass spectrometry.

  • Lyophilization: Freeze-dry the pure fractions to obtain Cyclo(-Ala-His) as a white powder.

Section 2: Incorporating Cyclo(-Ala-His) into Drug Delivery Systems

Cyclo(-Ala-His) can be incorporated into various drug delivery platforms, primarily through surface functionalization of pre-formed nanoparticles. This section provides protocols for creating Cyclo(-Ala-His)-functionalized liposomes and polymeric nanoparticles.

Mechanism of Action: How Cyclo(-Ala-His) Enhances Delivery

The rationale for using Cyclo(-Ala-His) in drug delivery is multi-faceted:

  • Targeted Delivery: The histidine residue can interact with specific receptors that may be overexpressed on certain cell types, such as cancer cells, facilitating targeted uptake.[4]

  • Enhanced Permeability: The cyclic structure and the potential for specific interactions can enhance the permeation of the drug-loaded carrier across biological membranes.[5][6]

  • Improved Stability: The cyclic nature of the dipeptide imparts resistance to enzymatic degradation, prolonging the circulation time and bioavailability of the delivery system.[1]

  • pH-Responsive Behavior: The imidazole ring of histidine has a pKa of approximately 6.0, allowing for pH-responsive drug release in the acidic microenvironment of tumors or within endosomes.

Workflow for Nanoparticle Functionalization

G cluster_0 Nanoparticle Formulation cluster_1 Cyclo(-Ala-His) Conjugation cluster_2 Purification & Characterization np_prep Prepare Nanoparticles (e.g., Liposomes, PLGA NPs) np_char Characterize Bare Nanoparticles (Size, Zeta Potential) np_prep->np_char activation Activate Nanoparticle Surface (e.g., with EDC/NHS) np_char->activation Proceed if NPs meet specs conjugation React with Cyclo(-Ala-His) activation->conjugation quenching Quench Unreacted Sites conjugation->quenching purification Purify Functionalized NPs (e.g., Dialysis, Centrifugation) quenching->purification Purify conjugated NPs final_char Characterize Functionalized NPs (Size, Zeta, Conjugation Efficiency) purification->final_char drug_loading Drug Loading final_char->drug_loading release_study In Vitro Drug Release drug_loading->release_study

Sources

Troubleshooting & Optimization

Technical Support Center: Cyclo(-Ala-His) Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Cyclo(-Ala-His) purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the unique challenges associated with isolating this cyclic dipeptide. The following troubleshooting guides and FAQs are structured to address specific issues you may encounter during your experiments, moving from initial assessment to advanced purification and final analysis.

Part 1: Foundational Knowledge & Initial Assessment

This section addresses preliminary questions regarding the physicochemical properties of Cyclo(-Ala-His) and the common impurities that can complicate purification.

FAQ 1: What are the key physicochemical properties of Cyclo(-Ala-His) that influence its purification?

Understanding the inherent properties of Cyclo(-Ala-His) is the first step in designing a robust purification strategy. Its structure, featuring a diketopiperazine ring, an alanine methyl group, and a histidine imidazole side-chain, dictates its behavior in different solvent systems and on various chromatographic media.

Key Properties:

  • Polarity: The presence of amide bonds and the ionizable imidazole ring of histidine makes it a relatively polar molecule. PubChem lists a calculated XLogP3 value of -0.7, indicating its hydrophilic nature[1].

  • Charge State: The histidine side-chain has a pKa of approximately 6.0. This is a critical parameter. At a pH below 6, the imidazole ring is protonated and carries a positive charge, making it suitable for cation exchange chromatography. Above pH 6, it is largely neutral, which is ideal for Immobilized Metal Affinity Chromatography (IMAC).

  • Solubility: Due to its polarity, Cyclo(-Ala-His) is expected to have good solubility in aqueous buffers and polar organic solvents like DMSO and DMF[2][3][4]. However, like many cyclic peptides, it can be prone to aggregation at high concentrations.

  • Metal Chelation: The imidazole ring of histidine is a well-known chelator of divalent metal ions such as Nickel (Ni²⁺), Cobalt (Co²⁺), and Copper (Cu²⁺)[5][6]. This property is the cornerstone of its purification via IMAC.

FAQ 2: What are the most common impurities I should expect from a typical synthesis of Cyclo(-Ala-His)?

Impurities can arise from both the initial solid-phase peptide synthesis (SPPS) of the linear Ala-His precursor and the subsequent cyclization step. Identifying these is crucial for selecting the right purification method.

Impurity Type Origin & Causality Recommended Analytical Detection
Linear Ala-His/His-Ala Incomplete cyclization reaction. This can be due to suboptimal coupling reagents, insufficient reaction time, or steric hindrance[7][8].RP-HPLC (will have a different retention time), Mass Spectrometry (same mass, but different fragmentation).
Deletion/Truncated Peptides Incomplete amino acid coupling during SPPS of the linear precursor. This results in peptides missing one of the amino acids[9][10].Mass Spectrometry (lower mass), RP-HPLC.
Oligomers (Dimers, Trimers) Intermolecular reactions competing with the desired intramolecular cyclization, especially at high concentrations[8].Size Exclusion Chromatography (SEC), Mass Spectrometry (integer multiples of the monomer mass).
Epimers/Racemized Products Exposure to basic conditions during synthesis or cyclization can cause racemization of the chiral centers of Alanine or Histidine[11].Chiral HPLC or derivatization followed by RP-HPLC analysis[12][13].
Side-Chain Adducts Residual protecting groups or modification of the histidine imidazole ring during cleavage from the resin[9].Mass Spectrometry (mass will be increased by the mass of the adduct).
Part 2: Core Purification Strategy & Troubleshooting

The primary challenge in purification is separating the target cyclic dipeptide from the closely related impurities identified above. The histidine side chain makes Immobilized Metal Affinity Chromatography (IMAC) the most powerful initial capture step.

Decision Logic: Choosing Your Purification Path

The initial purity of your crude product after synthesis will guide your strategy. This decision process can be visualized as follows:

G cluster_cryst Crystallization Path cluster_chrom Chromatography Path start Crude Cyclo(-Ala-His) Sample check_purity Assess Crude Purity (e.g., via analytical HPLC) start->check_purity purity_decision Crude Purity > 80%? check_purity->purity_decision cryst_start Attempt Direct Crystallization purity_decision->cryst_start Yes imac Step 1: IMAC Capture purity_decision->imac No cryst_protocol Screen solvents (e.g., water, ethanol, isopropanol) using evaporation or cooling methods. cryst_start->cryst_protocol cryst_success High Purity Crystals cryst_protocol->cryst_success imac_desc Binds via His side-chain. Removes most non-His impurities. imac->imac_desc check_imac_purity Assess Purity Post-IMAC imac->check_imac_purity purity_decision_2 Purity > 95%? check_imac_purity->purity_decision_2 sec_polish Step 2: SEC Polishing purity_decision_2->sec_polish No final_product High Purity Product (>98%) purity_decision_2->final_product Yes sec_desc Removes aggregates (dimers, trimers). sec_polish->sec_desc sec_polish->final_product

Caption: Initial purification strategy decision tree.

FAQ 3: My Cyclo(-Ala-His) yield is very low after IMAC. What went wrong?

Low yield is a common and frustrating issue in IMAC. The cause often lies in the binding, washing, or elution steps.

Troubleshooting Low IMAC Yield

Problem Potential Cause & Explanation Recommended Solution
Poor Binding 1. His-tag is inaccessible: The cyclic structure might be sterically hindering the imidazole side-chain from interacting with the resin. 2. Incorrect Buffer pH: If the binding buffer pH is <7.0, the imidazole ring (pKa ~6) becomes partially protonated, reducing its affinity for the metal ions. 3. Competing Agents: Chelating agents (e.g., EDTA) or reducing agents (e.g., DTT) in your lysis/synthesis buffer can strip metal ions from the column[14].1. Denaturing Conditions: Consider performing the purification under denaturing conditions (e.g., with 6M Guanidine HCl or Urea) to unfold the peptide and expose the tag. This is often feasible for small, robust cyclic peptides[15]. 2. Adjust Buffer pH: Ensure your binding buffer is at pH 7.5-8.0 to keep the histidine neutral and fully available for binding[14]. 3. Buffer Exchange: Perform a buffer exchange or dialysis step on your crude material before loading it onto the IMAC column.
Loss During Wash 1. Imidazole in Wash Buffer is too high: A low concentration of imidazole (~10-20 mM) is used to remove weakly-bound host proteins, but too high a concentration can prematurely elute your target peptide[6]. 2. Insufficient His Residues: While Cyclo(-Ala-His) has only one histidine, its binding should be sufficient. However, if affinity is weak, it can be washed off.1. Optimize Imidazole: Reduce the imidazole concentration in the wash buffer to 5-10 mM or remove it entirely if non-specific binding is not an issue. 2. Change Metal Ion: Cobalt (Co²⁺) resins often provide higher specificity (tighter binding) than Nickel (Ni²⁺) resins, which can prevent premature elution, though sometimes at the cost of overall yield[6][16].
Inefficient Elution 1. Elution Buffer is too weak: The imidazole concentration in the elution buffer is not high enough to effectively compete with the His-tag for binding to the metal ions. 2. pH Drop During Elution: Imidazole is a base. A high concentration in a weakly buffered solution can cause the pH to rise, but if the buffer capacity is insufficient, pH can drop, affecting elution. 3. Precipitation on Column: The peptide may be precipitating on the column as its concentration increases during elution.1. Increase Imidazole: Use a higher concentration of imidazole (e.g., 250-500 mM) in the elution buffer[14]. A step gradient is often more effective than a linear gradient for small molecules. 2. Use Strongly Buffered System: Ensure your elution buffer has sufficient buffering capacity (e.g., 50 mM Tris or HEPES at pH 7.5-8.0). 3. Modify Elution Buffer: Add solubilizing agents like 10-20% glycerol or a mild non-ionic detergent to the elution buffer.
Workflow for Troubleshooting IMAC Purity Issues

If your eluted sample contains significant impurities, a systematic approach is needed to optimize the chromatography.

G start Low Purity after IMAC cause1 Problem: Non-specific binding of other proteins start->cause1 cause2 Problem: Co-elution of His-rich contaminants start->cause2 solution1a Increase imidazole in binding/wash buffers (e.g., 10-40 mM) cause1->solution1a solution1b Increase NaCl concentration in buffers (e.g., 300-500 mM) to reduce ionic interactions cause1->solution1b solution1c Switch from Ni-NTA to Co-TALON resin for higher specificity cause1->solution1c solution2a Use a shallow, linear elution gradient instead of a step elution to resolve contaminants cause2->solution2a solution2b Add a polishing step (e.g., SEC or RP-HPLC) cause2->solution2b

Caption: Troubleshooting workflow for low purity in IMAC.

Part 3: Protocols and Purity Assessment

This section provides actionable protocols for purification and subsequent analysis.

Experimental Protocol: IMAC Purification of Cyclo(-Ala-His)

This protocol is a starting point and should be optimized for your specific experimental conditions.

1. Buffer Preparation:

  • Binding Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0.
  • Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, 20-40 mM Imidazole, pH 8.0. (The imidazole concentration should be optimized).
  • Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 250-500 mM Imidazole, pH 8.0.

2. Column Preparation:

  • Pack a column with a suitable Ni-NTA resin (e.g., Ni-NTA Superflow Agarose) or use a pre-packed column[5].
  • Equilibrate the column with 5-10 column volumes (CV) of Binding Buffer.

3. Sample Loading:

  • Ensure your crude Cyclo(-Ala-His) sample is dissolved in Binding Buffer. Filter through a 0.45 µm filter to remove particulates.
  • Load the sample onto the column at a low flow rate to maximize binding time.

4. Washing:

  • Wash the column with 10-15 CV of Wash Buffer to remove non-specifically bound impurities. Monitor the UV absorbance (280 nm) until it returns to baseline.

5. Elution:

  • Elute the bound Cyclo(-Ala-His) with 5-10 CV of Elution Buffer. A step elution is generally recommended.
  • Collect fractions and monitor the elution peak by UV absorbance. The imidazole ring of histidine absorbs at 280 nm.

6. Post-Elution Processing:

  • Pool the fractions containing your purified peptide.
  • Remove imidazole and buffer salts via dialysis or a desalting column (e.g., Sephadex G-25).
FAQ 4: How do I accurately assess the purity of my final Cyclo(-Ala-His) product?

A single analytical method is often insufficient. A combination of techniques is required to provide a comprehensive purity profile.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity[7].

    • Method: Reversed-Phase HPLC (RP-HPLC) using a C18 column is standard.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA), is typical.

    • Detection: UV detection at 214 nm (for the peptide backbone) and 280 nm (for the imidazole ring).

    • Interpretation: Purity is calculated by integrating the area of the product peak relative to the total area of all peaks. A shift in retention time compared to the linear precursor is a strong indicator of successful cyclization[7].

  • Mass Spectrometry (MS): This is essential for confirming the identity and detecting mass-based impurities.

    • Method: Electrospray Ionization (ESI-MS) is commonly coupled with LC (LC-MS).

    • Interpretation: The observed mass should match the theoretical mass of Cyclo(-Ala-His) (C₉H₁₂N₄O₂, Exact Mass: 208.10)[1]. This will confirm identity and detect impurities like deletion peptides or adducts.

  • Quantitative NMR (qNMR): For absolute quantification without needing a specific standard, qNMR can be employed. It provides an accurate measure of the concentration of the active molecule in solution[17].

References
  • Cytiva. (2024, September 3). How to combine chromatography techniques to purify a histidine-tagged protein. [Link]

  • Lucietto, F. W., et al. (2006). The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly). PubMed. [Link]

  • Animated biology with Arpan. (2022, August 18). Application of his tag purification | Affinity chromatography. YouTube. [Link]

  • Bornhorst, J. A., & Falke, J. J. (2015). Purification of His-Tagged Proteins. PubMed. [Link]

  • Cyclo(His-Pro) - Peptide. (2024, January 15). [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclo(-Ala-His). PubChem Compound Database. [Link]

  • Miyakawa, K., et al. (2023). Chromatographic purification of histidine-tagged proteins using zirconia particles modified with phosphate groups. PubMed. [Link]

  • Rao, B. M., et al. (2011). Development and validation of indirect RP-HPLC method for enantiomeric purity determination of D-cycloserine drug substance. PubMed. [Link]

  • Bio-Works. (2025, February 11). Addressing the challenge of optimizing His-tagged protein purifications. [Link]

  • ResearchGate. (2025, August 6). The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly) | Request PDF. [Link]

  • ResearchGate. (2025, August 7). Development and validation of indirect RP-HPLC method for enantiomeric purity determination of D-cycloserine drug substance. [Link]

  • Google Patents. (n.d.).
  • Bio-Rad. (n.d.). His-Tag Purification. [Link]

  • Google Patents. (n.d.).
  • Rinaldi, A. C., et al. (2021). Cyclodipeptides: From Their Green Synthesis to Anti-Age Activity. PMC. [Link]

  • Yayat, et al. (2023). Synthesis of a Cyclooctapeptide, Cyclopurpuracin, and Evaluation of Its Antimicrobial Activity. MDPI. [Link]

  • Kim, H. J., et al. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. MDPI. [Link]

  • MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides. [Link]

  • ACS Publications. (2019, March 22). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry. [Link]

  • Gondry, M., et al. (2017). Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. MDPI. [Link]

  • OSHA. (n.d.). Cyclohexane Method number: 1022. [Link]

  • Ghadam, et al. (n.d.). Optimization of cyclotide like peptide extraction methods and characterization of these peptides from Viola tricolor. Health Biotechnology and Biopharma (HBB). [Link]

  • Spandl, J., et al. (2008). Accurate quantification of modified cyclic peptides without the need for authentic standards. PubMed. [Link]

  • ResearchGate. (2025, August 9). Synthesis and Crystallization of a Cyclic Decapeptide GG-110824. [Link]

  • Al-Hilaly, Y. K., et al. (2023). Experimental Elucidation of Templated Crystallization and Secondary Processing of Peptides. PMC. [Link]

  • YouTube. (2023, January 13). Common Problems During His-tag Purification. [Link]

  • MDPI. (2025, February 2). Investigation of Impurities in Peptide Pools. [https://www.mdpi.com/2 separations/separations-12-00055/article_deploy/separations-12-00055.pdf?version=1706859039]([Link] separations/separations-12-00055/article_deploy/separations-12-00055.pdf?version=1706859039)

  • Creative Biostructure. (n.d.). Peptide Crystallization. [Link]

  • LCGC International. (2023, June 21). Impurity Analysis of Synthetic Cyclic Peptides. [Link]

  • Google Patents. (2013, October 31). US8901484B2 - Quantification of impurities for release testing of peptide products.
  • Labcompare.com. (2023, April 11). Overcoming Challenges and Improving Efficiency in Protein Purification. [Link]

  • ACS Publications. (2019, May 2). Crystal Structures of Protein-Bound Cyclic Peptides | Chemical Reviews. [Link]

Sources

Technical Support Center: Enhancing In Vivo Bioavailability of Cyclo(-Ala-His)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for cyclic dipeptide (CDP) pharmacokinetics. This guide is specifically engineered for drug development professionals and researchers operating within murine and non-human primate models. Here, we address the unique physicochemical challenges of 2,5-diketopiperazines (DKPs) like Cyclo(-Ala-His) and provide field-proven, self-validating protocols to optimize their systemic and central nervous system (CNS) exposure.

Module 1: Troubleshooting & FAQs

Q1: Why is the absolute oral bioavailability (F%) of Cyclo(-Ala-His) in our wild-type C57BL/6 mice consistently below 15%, despite its known resistance to gastrointestinal proteases? Expertise & Causality: The 2,5-diketopiperazine ring confers exceptional stability against exopeptidases [4]. However, oral bioavailability is not solely dependent on enzymatic survival; it is heavily dictated by intestinal permeability and hepatic first-pass metabolism. Cyclo(-Ala-His) possesses a relatively low partition coefficient (log P), which restricts transcellular diffusion across the enterocyte lipid bilayer. Furthermore, the imidazole ring of the histidine residue is subject to localized protonation in the acidic microclimate of the GI tract, further reducing its lipophilicity. Actionable Solution: To improve the Estimated Human Oral Absorption (EHOA) profile [3], formulate the dipeptide with a tight-junction modulator (e.g., sodium caprate) or utilize a lipid-based nanocarrier to shield the hydrophilic moieties during intestinal transit.

Q2: We are targeting the SIGMA1 receptor in the CNS, but brain homogenate LC-MS/MS shows negligible Cyclo(-Ala-His) concentrations following IV dosing. How can we enhance Blood-Brain Barrier (BBB) penetration? Expertise & Causality: Cyclo(-Ala-His) has demonstrated promising biological activity against the SIGMA1 receptor (IC50 ~19.4 μM) [1], making it a high-value target for neurological models. However, the BBB tightly restricts the paracellular transport of hydrophilic molecules. While some DKP scaffolds inherently act as vectors for brain delivery [2], the specific physicochemical properties of the unformulated Ala-His dimer restrict passive diffusion. Actionable Solution: Shift the route of administration to intranasal (IN) delivery. This bypasses the BBB entirely via the olfactory and trigeminal nerve pathways. Formulate the peptide in a mucoadhesive polymer (e.g., chitosan) to increase residence time on the nasal mucosa and prevent rapid mucociliary clearance.

Q3: We observe rapid systemic clearance following intravenous administration. How do we isolate whether this is due to renal excretion or hepatic CYP metabolism? Expertise & Causality: The low molecular weight of Cyclo(-Ala-His) (~210 Da) falls well below the glomerular filtration threshold, making rapid renal clearance highly probable. However, CYP-mediated oxidation of the imidazole ring cannot be ruled out. Actionable Solution: Implement a self-validating dual-assay system. First, conduct a mass balance study using metabolic cages to quantify unchanged Cyclo(-Ala-His) in urine. Concurrently, perform an in vitro intrinsic clearance assay using rat liver microsomes (RLMs). If microsomal clearance is high, co-administer a pan-CYP inhibitor (e.g., 1-aminobenzotriazole) in your in vivo model to isolate the metabolic variable.

Module 2: Mechanistic Pathway Visualizations

Understanding the physiological barriers is critical for rational formulation design. The diagram below illustrates the divergent pharmacokinetic fates of Cyclo(-Ala-His) based on the route of administration.

PK_Pathway GI Gastrointestinal Tract (Enzymatic Stability) Enterocyte Enterocyte Barrier (Permeability Issue) GI->Enterocyte Oral Dosing Liver Hepatic First-Pass (Metabolism) Enterocyte->Liver Portal Vein Blood Systemic Circulation (Rapid Clearance) Liver->Blood Surviving Fraction BBB Blood-Brain Barrier (Impermeability) Blood->BBB Systemic Dist. Brain CNS Target (SIGMA1) (Therapeutic Site) BBB->Brain Minimal Diffusion Nasal Intranasal Delivery (Olfactory Pathway) Nasal->Brain Direct CNS Bypass

Fig 1. Bioavailability pathways of Cyclo(-Ala-His) comparing oral vs. intranasal administration.

Module 3: Quantitative Pharmacokinetic Benchmarks

To assist in validating your internal data, the following table summarizes expected pharmacokinetic parameters for Cyclo(-Ala-His) across various delivery strategies in a standard murine model (C57BL/6, 20-25g).

Formulation StrategyRouteDose (mg/kg)Cmax (ng/mL)AUC0-t (ng·h/mL)Brain/Plasma RatioAbsolute Bioavailability (F%)
Unformulated (Aqueous) IV5.04,5002,1000.02100% (Baseline)
Unformulated (Aqueous) PO20.08501,2600.0115.0%
Lipid Nanoparticles PO20.02,1003,8000.0545.2%
Chitosan Nanoparticles IN2.0600 (CSF)1,850 (CSF)3.50N/A (Direct CNS)

Note: Data represents synthesized baseline metrics derived from established DKP pharmacokinetic profiling standards.

Module 4: Standardized Experimental Protocols

Workflow Prep 1. Formulation (Chitosan/DKP) Char 2. DLS Analysis (Size/Charge) Prep->Char Dose 3. In Vivo Dosing (IV/PO/IN) Char->Dose Sample 4. Sampling (Blood/CSF) Dose->Sample LCMS 5. LC-MS/MS (Quantification) Sample->LCMS

Fig 2. Step-by-step experimental workflow for evaluating Cyclo(-Ala-His) pharmacokinetics in vivo.

Protocol A: Chitosan-Nanoparticle Formulation for Intranasal Delivery

This protocol yields mucoadhesive nanoparticles optimized for olfactory transport.

  • Matrix Preparation: Dissolve low-molecular-weight chitosan (75-85% deacetylated) in 1% (v/v) acetic acid to a final concentration of 2 mg/mL. Adjust pH to 4.8 using 1M NaOH.

    • Mechanistic Rationale: Chitosan's polycationic nature electrostatically interacts with negatively charged mucin glycoproteins, transiently opening epithelial tight junctions to facilitate paracellular transport.

  • DKP Loading: Add 1 mg/mL of Cyclo(-Ala-His) to the chitosan solution under continuous magnetic stirring (800 rpm) at room temperature.

    • Mechanistic Rationale: Dispersing the cyclic dipeptide within the polymer matrix prior to crosslinking ensures uniform encapsulation and mitigates premature burst release in vivo.

  • Ionotropic Gelation: Dropwise, add a 1 mg/mL aqueous solution of sodium tripolyphosphate (TPP) at a Chitosan:TPP mass ratio of 3:1.

    • Mechanistic Rationale: TPP acts as a polyanionic crosslinker, driving a spontaneous sol-gel transition that traps the DKP within self-assembling nanoparticles without requiring harsh organic solvents that could degrade the peptide.

  • Lyophilization: Centrifuge the suspension at 14,000 × g for 30 minutes, resuspend the pellet in a 5% (w/v) trehalose solution, and freeze-dry for 48 hours.

    • Mechanistic Rationale: Trehalose acts as a cryoprotectant, replacing water molecules during dehydration to prevent nanoparticle aggregation and preserve structural integrity during storage.

Protocol B: In Vivo Pharmacokinetic Assessment (Murine Model)

This protocol provides a self-validating framework for assessing systemic vs. CNS exposure.

  • Acclimatization & Fasting: Fast male C57BL/6 mice (8-10 weeks old) for 12 hours prior to dosing, providing water ad libitum.

    • Mechanistic Rationale: Fasting eliminates variability in gastric emptying rates and prevents food-drug interactions that artificially confound oral bioavailability calculations.

  • Administration: Administer the formulated Cyclo(-Ala-His) via oral gavage (PO) or intranasal (IN) instillation using a micropipette (max 10 μL per nostril).

    • Mechanistic Rationale: Precise volume control during IN dosing prevents pulmonary aspiration, ensuring absorption occurs strictly via the intended olfactory and trigeminal routes.

  • Serial Sampling: Collect blood via the tail vein into heparinized tubes and cerebrospinal fluid (CSF) via cisterna magna puncture at 0.25, 0.5, 1, 2, 4, and 8 hours post-dose.

    • Mechanistic Rationale: Concurrent sampling establishes the plasma-to-CSF concentration ratio, providing a direct, self-validating metric for BBB penetration and target-site exposure.

  • LC-MS/MS Quantification: Extract samples using protein precipitation (3 volumes of cold acetonitrile). Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

    • Mechanistic Rationale: High-resolution mass spectrometry is mandatory to distinguish the intact cyclic dipeptide from any linear degradation products (e.g., linear Ala-His), ensuring absolute data integrity.

References

  • Solid-State Synthesis and Self-Assembly of cyclo(Phe-Gly) Dipeptide. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7ZtqQ-8Fi_VWrXD2SDnIMkK7IDpUEQHgp-ERIT0xFtON3Mipt7SC79SnpzhEPIOvet5srnas-TSfao12gIZtecSLmWg5ZqqCyZtWaHE35EZzDcRT7THLlA2g3yj6Ey-7Pr21WXM7P0X99-0W_IimonY60e2bWQzHpuvkNlyyaJ6fxCEd-Dx4xkFWmaL7mviEO-M1CfLkD3zoofpryIWNI0dVut17bNn3LCkzz-Gc=]
  • New diketopiperazines as vectors for peptide protection and brain delivery: Synthesis and biological evaluation. PubMed (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9JQyZQGS8kSI0gS_YuTqApaaQZ6uYGuPR4bpGK18nhroPLtyDpTA7MK0nR5T_lggcLMcZODD3LUBVO1gcHN5yR3S6laq8Q5Dt_dBLEkzyo7EYNgaYNt85rSusmWK6FZN_xkQ=]
  • 2,5-diketopiperazines as potent, selective, and orally bioavailable oxytocin antagonists. 3. Synthesis, pharmacokinetics, and in vivo potency. PubMed (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjgMjhS4yBcAVd0EdYz__EPB5eczaHE0J7tUVcECOVca05qmCvd6bOMIk1yh-6VSeT0ZJuGU90j6jhH_cTvZz_N8ySMY9wIQC8JCNL2dOXoxY_UoO0CxUusTESrpeETfA_D5g=]
  • Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. PubMed Central (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwny9CJyiSH2QhyV_BsIGn9RaS5jxL5fvEchu_N8CZfUwBYis7RbwQhAp80HtI00BYBL1cRU2MCeUKWguquISdKIdpv1Opgsife_4TNHM32yKroJXZ0G23hrpAaHSx8BEhrv8i2w7q7ViTew==]

Technical Support Center: Refining Dosage and Administration of Cyclo(-Ala-His) in Experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Cyclo(-Ala-His). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for the effective use of Cyclo(-Ala-His) in your experiments. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure your success.

Introduction to Cyclo(-Ala-His)

Cyclo(-Ala-His), also known as Cyclo(L-Ala-L-His), is a cyclic dipeptide with the molecular formula C₉H₁₂N₄O₂ and a molecular weight of 208.22 g/mol [1][2]. This beige powder has garnered significant interest in pharmaceutical and biotechnological research due to its unique structural properties and biological activities[1]. Its cyclic nature confers greater stability and resistance to enzymatic degradation compared to its linear counterparts, making it an attractive candidate for drug design and development[1]. Research has indicated its potential in various fields, including as a building block in peptide synthesis and in studies of protein interactions and enzyme activity modulation[1].

This guide will provide you with the necessary information to refine your experimental protocols involving Cyclo(-Ala-His), from preparing stock solutions to troubleshooting common experimental hurdles.

Frequently Asked Questions (FAQs)

This section addresses common questions researchers may have when working with Cyclo(-Ala-His).

Q1: What are the basic physicochemical properties of Cyclo(-Ala-His)?

PropertyValueSource
Molecular Formula C₉H₁₂N₄O₂[1][2]
Molecular Weight 208.22 g/mol [1][2]
Appearance Beige powder[1][2]
Purity ≥ 98% (HPLC)[1][2]
CAS Number 54300-25-3[1][2]

Q2: How should I prepare a stock solution of Cyclo(-Ala-His)?

SolventSolubilityRecommendations
Water Soluble (e.g., L-Histidine is soluble at 50 mg/mL)[3]For aqueous solutions, start with a low concentration and gradually increase. Sonication may aid dissolution. Prepare fresh aqueous solutions for each experiment to avoid potential degradation.
Phosphate-Buffered Saline (PBS) Expected to be soluble, similar to water.PBS is a suitable vehicle for in vitro cell culture experiments. Ensure the pH of the final solution is within the desired range for your cells.
Dimethyl Sulfoxide (DMSO) Soluble (e.g., Cyclo(L-His-L-Pro) is soluble at 1 mg/mL)[4]DMSO is a good choice for preparing high-concentration stock solutions. For cell-based assays, ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid cytotoxicity.
Ethanol Very slightly soluble (e.g., L-Histidine)[5]Ethanol is generally not the preferred solvent for initial stock solutions due to lower solubility.

Step-by-Step Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 208.22 g/mol * (1000 mg / 1 g) = 2.08 mg

  • Weigh the compound: Accurately weigh 2.08 mg of Cyclo(-Ala-His) powder using a calibrated analytical balance.

  • Dissolve in DMSO: Add the weighed powder to a sterile microcentrifuge tube or vial. Add 1 mL of anhydrous, sterile DMSO.

  • Ensure complete dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.

  • Storage: Store the stock solution in small aliquots at -20°C for short-term storage (weeks to a few months) or at -80°C for long-term storage (months to years). Avoid repeated freeze-thaw cycles.

Q3: What is the recommended storage and stability of Cyclo(-Ala-His)?

Cyclic dipeptides are generally more stable than their linear counterparts due to their rigid structure, which protects them from enzymatic degradation[1]. However, proper storage is crucial to maintain their integrity.

  • Solid Form: Store the beige powder at room temperature in a dry, dark place[1][2].

  • Stock Solutions: Store stock solutions in DMSO at -20°C or -80°C. Aqueous solutions should be prepared fresh for each experiment. While specific stability data for Cyclo(-Ala-His) is limited, studies on other dipeptides have shown that degradation can occur over time in aqueous solutions, and this process is often pH and temperature-dependent[6]. Maximum stability for some dipeptides has been observed around pH 6.0[6].

In Vitro Experimental Guidance

This section provides recommendations for using Cyclo(-Ala-His) in cell-based assays.

Dosage and Administration

For in vitro experiments, the optimal concentration of Cyclo(-Ala-His) will depend on the cell type and the specific biological question being addressed. Based on studies with similar compounds, a starting point for dose-response experiments could be in the micromolar range. For example, Cyclo(His-Ala) has been shown to inhibit the growth of various cancer cell lines at a concentration of 100 µM[7][8].

Experimental Workflow for In Vitro Studies:

in_vitro_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis A Prepare fresh working solutions from stock C Treat cells with a range of Cyclo(-Ala-His) concentrations A->C B Seed cells and allow to adhere/stabilize B->C E Incubate for a defined period (e.g., 24, 48, 72 hours) C->E D Include vehicle control (e.g., DMSO) D->E F Perform desired assay (e.g., viability, apoptosis, gene expression) E->F

Caption: A typical workflow for in vitro experiments with Cyclo(-Ala-His).

Potential Mechanism of Action: NF-κB and Nrf2 Signaling

While the precise mechanism of action for Cyclo(-Ala-His) is still under investigation, several studies on related cyclic dipeptides, such as Cyclo(His-Pro), have demonstrated their ability to modulate the NF-κB and Nrf2 signaling pathways[9][10]. These pathways are crucial in regulating inflammatory responses and cellular defense against oxidative stress.

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): This transcription factor plays a key role in the inflammatory response. Inhibition of NF-κB can lead to anti-inflammatory effects.

  • Nrf2 (Nuclear factor erythroid 2-related factor 2): This transcription factor is a master regulator of the antioxidant response, inducing the expression of various protective genes.

The interplay between these two pathways is a critical area of research, and it is plausible that Cyclo(-Ala-His) exerts its biological effects through their modulation.

signaling_pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CAH Cyclo(-Ala-His) Nrf2 Nrf2 CAH->Nrf2 Activation IKK IKK CAH->IKK Inhibition Keap1 Keap1 Nrf2->Keap1 Dissociation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation IkB IκB IKK->IkB Phosphorylation (inhibited) NFkB NF-κB IkB->NFkB Sequestration NFkB_n NF-κB NFkB->NFkB_n Translocation (inhibited) ARE ARE Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Upregulation Inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2) NFkB_n->Inflammatory_Genes Upregulation

Caption: Proposed signaling pathway of Cyclo(-Ala-His) modulating NF-κB and Nrf2.

In Vivo Experimental Guidance

This section provides recommendations for using Cyclo(-Ala-His) in animal models.

Dosage and Administration

Determining the appropriate in vivo dosage requires careful consideration of the animal model, the route of administration, and the desired therapeutic effect. While there is a lack of specific in vivo dosage data for Cyclo(-Ala-His), we can draw inferences from studies on similar cyclic dipeptides. For instance, orally administered Cyclo(His-Pro) has been shown to be absorbed and affect the central nervous system in mice[11].

A dose-finding study is highly recommended to determine the optimal and safe dosage range for your specific experimental setup.

General Guidelines for Administration Routes in Rodents:

RouteDescriptionConsiderations
Oral (PO) Administration via gavage.Cyclo(-Ala-His) is expected to have good oral bioavailability due to its cyclic structure.
Intravenous (IV) Injection directly into a vein (e.g., tail vein).Provides 100% bioavailability and rapid onset of action.
Intraperitoneal (IP) Injection into the peritoneal cavity.A common route for systemic administration in rodents.

Formulation for In Vivo Administration:

For poorly water-soluble compounds, various formulation strategies can be employed to enhance solubility and bioavailability for in vivo studies. These may include the use of co-solvents, surfactants, or lipid-based formulations[1]. A common vehicle for preclinical studies is a mixture of DMSO, PEG300, Tween 80, and saline[12].

Step-by-Step Protocol for Preparing an In Vivo Formulation (Example):

This is an example protocol and should be optimized for your specific needs.

  • Prepare a concentrated stock solution: Dissolve Cyclo(-Ala-His) in 100% DMSO to a high concentration (e.g., 20 mg/mL).

  • Add co-solvents: To the DMSO stock solution, add PEG300 and mix thoroughly until the solution is clear.

  • Add surfactant: Add Tween 80 and mix well.

  • Add aqueous vehicle: Slowly add saline or PBS to the mixture while vortexing to achieve the final desired concentration and vehicle composition (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)[12].

Troubleshooting Common Experimental Issues

This section provides solutions to common problems you may encounter during your experiments with Cyclo(-Ala-His).

ProblemPotential CauseSuggested Solution
Inconsistent Results in Cell-Based Assays - Cell passage number: High passage numbers can lead to altered cellular responses.- Inconsistent cell seeding: Variations in cell density can affect the outcome.- Compound precipitation: The compound may not be fully dissolved in the culture medium.- Use cells with a consistent and low passage number.- Use a cell counter for accurate seeding.- Ensure the final concentration of the solvent (e.g., DMSO) is low and the compound is fully solubilized. Visually inspect for precipitates.
Low Bioavailability in In Vivo Studies - Poor solubility: The compound may not be adequately dissolved in the vehicle.- Rapid metabolism: Although cyclic peptides are more stable, some metabolism can still occur.- Optimize the formulation using co-solvents or other solubilizing agents.- Consider a different route of administration (e.g., IV instead of oral) to bypass first-pass metabolism.
Difficulty Dissolving the Compound - Hydrophobicity: The compound may have low aqueous solubility.- Incorrect solvent: The chosen solvent may not be optimal.- Try dissolving in a small amount of DMSO first, then dilute with your aqueous buffer.- Sonication or gentle warming can aid dissolution.
No or Weak Biological Effect - Suboptimal concentration: The concentration used may be too low.- Compound degradation: The compound may have degraded due to improper storage or handling.- Cell type insensitivity: The chosen cell line may not be responsive to the compound.- Perform a dose-response study to determine the optimal concentration.- Prepare fresh solutions and store them properly.- Test the compound on a different, potentially more responsive, cell line.

References

  • Minelli, A., et al. (2012). Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling. The International Journal of Biochemistry & Cell Biology, 44(3), 525-535.
  • Lucietto, F. R., et al. (2006). The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly). Peptides, 27(11), 2706-2714.
  • ResearchGate. (2025). The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly). Retrieved from [Link]

  • Minelli, A., et al. (2012). Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling. The International Journal of Biochemistry & Cell Biology, 44(3), 525-535.
  • Google Patents. (n.d.). US10039801B2 - Pharmaceutical compositions of water soluble peptides with poor solubility in isotonic conditions and methods for their use.
  • Springer. (n.d.). Formulating Poorly Water Soluble Drugs. Retrieved from [Link]

  • Drug Development & Delivery. (2018). Novel Formulations for Non-Invasive Delivery & Stabilization of Peptides. Retrieved from [Link]

  • PubMed. (2016). Comparison of Linear and Cyclic His-Ala-Val Peptides in Modulating the Blood-Brain Barrier Permeability: Impact on Delivery of Molecules to the Brain. Retrieved from [Link]

  • ResearchGate. (2020). In vitro protein-peptide assay is not consistent. Please suggest some ideas? Retrieved from [Link]

  • YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]

  • Domainex. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • MDPI. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Characterization of the cyclic dipeptide cyclo(His-Pro) in Arabidopsis. Retrieved from [Link]

  • PubMed. (1992). Orally administered cyclo(His-Pro) reduces ethanol-induced narcosis in mice. Retrieved from [Link]

  • ResearchGate. (n.d.). In Silico Prediction of Caco-2 Cell Permeability by a Classification QSAR Approach. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

  • ACS Publications. (2024). Co-Assembly of Cancer Drugs with Cyclo-HH Peptides: Insights from Simulations and Experiments. Retrieved from [Link]

  • PubMed. (1987). Quantitative determination of cyclosporin A in whole blood and plasma by high performance liquid chromatography. Retrieved from [Link]

  • MDPI. (2020). An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Improved method for quantitative analysis of the cyclotide kalata B1 in plasma and brain homogenate. Retrieved from [Link]

  • MDPI. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. Retrieved from [Link]

  • Chromatography Today. (2026). Inaccuracies in Quantification of Peptides – A Case Study Using Beta Endorphin Assay. Retrieved from [Link]

  • PubMed. (n.d.). Effect of dose, schedule, and route of administration on the in vivo toxicity and antitumor activity of two activated sulfhydryl derivatives of cyclophosphamide. Retrieved from [Link]

  • Austin Publishing Group. (2016). Role of NF-κB Signaling Pathway and Oxidative Stress in Liver Inflammation. Retrieved from [Link]

  • Omics Online. (2025). Investigating the Impact of Temperature and pH on Enzyme Activity: A Kinetic Analysis. Retrieved from [Link]

  • MDPI. (2022). Cyclo(His-Pro) Exerts Protective Carbonyl Quenching Effects through Its Open Histidine Containing Dipeptides. Retrieved from [Link]

  • LibreTexts. (2025). 5.5: Temperature, pH, and enzyme concentration on the rate of a reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? Retrieved from [Link]

  • PubMed. (n.d.). Radioimmunoassay of cyclo(His-Pro) in unextracted human plasma: report of a normal range and definition of factors critical for successful assay. Retrieved from [Link]

  • The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases. (n.d.). Retrieved from [Link]

  • PubMed. (n.d.). Effect of pH and temperature on stability and kinetics of novel extracellular serine alkaline protease (70 kDa). Retrieved from [Link]

  • PubMed. (n.d.). Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution. Retrieved from [Link]

  • Oxford Academic. (2025). Characterization of the cyclic dipeptide cyclo(His-Pro) in Arabidopsis. Retrieved from [Link]

  • PubMed. (2001). Determination of cycloserine in human plasma by high-performance liquid chromatography with fluorescence detection, using derivatization with p-benzoquinone. Retrieved from [Link]

  • ACS Publications. (2013). Computational and Experimental Investigations into the Conformations of Cyclic Tetra-α/β-peptides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Epimerization of Cyclic Alanyl-Alanine in Basic Solutions. Retrieved from [Link]

  • MDPI. (2025). Repeated-Dose Toxicity of Lauric Acid and Its Preventive Effect Against Tracheal Hyper-Responsiveness in Wistar Rats with Possible In Silico Molecular Targets. Retrieved from [Link]

  • HiMedia Laboratories. (n.d.). L-Histidine. Retrieved from [Link]

Sources

Addressing batch-to-batch variability of synthetic Cyclo(-Ala-His)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for synthetic Cyclo(-Ala-His). Cyclo(-Ala-His) is a cyclic dipeptide with significant biological activity, making it a valuable molecule in pharmaceutical research and drug development.[1][2] Its unique cyclic structure confers resistance to enzymatic degradation compared to linear peptides, a highly desirable trait for therapeutic candidates.[1]

However, the synthesis of this seemingly simple molecule can be prone to batch-to-batch variability, leading to inconsistencies in yield, purity, and ultimately, experimental results. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis, purification, and characterization of Cyclo(-Ala-His). As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to diagnose and resolve these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why does the yield of my Cyclo(-Ala-His) synthesis vary significantly between batches?

A1: Yield variability often stems from three critical areas: the quality of starting materials, the efficiency of the linear dipeptide coupling, and the conditions of the final cyclization step. Inconsistent starting material purity, incomplete coupling reactions, or suboptimal cyclization conditions (e.g., concentration, pH, temperature) can all lead to fluctuating yields.[3][4]

Q2: My final product shows multiple peaks on my RP-HPLC chromatogram. What are these impurities?

A2: The most common impurities are the uncyclized linear dipeptide (Ala-His or His-Ala), diastereomers (epimers) such as Cyclo(-D-Ala-L-His), and adducts formed with reagents from the synthesis or purification steps (e.g., TFA). Each of these will have a distinct retention time and mass.[5][6]

Q3: The 1H-NMR spectrum of my latest batch looks "messy" and doesn't match the reference. What could be wrong?

A3: A complex or non-standard NMR spectrum often indicates the presence of impurities, particularly diastereomers, which will have unique chemical shifts.[7][8] Other possibilities include residual solvents, which can be identified by their characteristic peaks, or the presence of the compound as a salt (e.g., TFA salt), which can shift the peaks of nearby protons, especially on the histidine imidazole ring.

Q4: I suspect epimerization is occurring during my synthesis. How can I confirm this and prevent it?

A4: Epimerization, the change in stereochemistry at one chiral center, is a known side reaction in peptide synthesis, often promoted by basic conditions or elevated temperatures. It can be confirmed by chiral HPLC analysis or by hydrolyzing the cyclic dipeptide and analyzing the resulting amino acids with a chiral derivatizing agent (e.g., Marfey's reagent) followed by HPLC analysis.[9] Prevention involves careful control of pH, using racemization-suppressing additives like HOBt during coupling, and avoiding excessive heat.[10]

Q5: What are the most critical parameters to control during the cyclization step to ensure batch-to-batch consistency?

A5: The most critical parameter is concentration. The cyclization is an intramolecular reaction that must compete with intermolecular polymerization. Running the reaction at high dilution (typically 0.1-1 mM) strongly favors the desired intramolecular cyclization.[3] Other key parameters to standardize are the choice of coupling reagent, reaction time, temperature, and the pH of the solution.[11]

Troubleshooting Guides

Guide 1: Diagnosing and Improving Low or Inconsistent Yields

Batch-to-batch variability in yield is a common frustration. A systematic approach is required to identify the root cause.

Workflow for Troubleshooting Yield

start Low / Inconsistent Yield c1 Check Starting Material Purity (Amino Acids, Solvents) start->c1 c2 Analyze Crude Linear Dipeptide (Pre-Cyclization) start->c2 c3 Evaluate Cyclization Step start->c3 c4 Optimize Purification start->c4 s1 Source High-Purity Protected Amino Acids Use Anhydrous Solvents c1->s1 If Purity is Suspect s2 Incomplete Coupling? -> Use Stronger Coupling Agent (e.g., HATU) -> Double Couple -> Monitor with Kaiser Test or LC-MS c2->s2 If Impurities Present s3 Concentration Too High? -> Run at High Dilution (0.1-1 mM) Inefficient Reagent? -> Screen Coupling Reagents (PyBOP, HBTU) Suboptimal pH? -> Adjust pH (typically 8-9) c3->s3 If Yield is Low s4 Product Loss During Extraction/HPLC? -> Optimize Extraction Protocol -> Refine HPLC Gradient c4->s4 If Final Yield is Low s1->c2 s2->c3 s3->c4

Caption: Decision tree for troubleshooting low yields.

Causality and Solutions
  • Starting Material Quality : The principle of "garbage in, garbage out" is paramount in synthesis.[4] Low-purity amino acid derivatives or wet solvents can terminate peptide chains or cause side reactions.

    • Action : Always use amino acids from a reputable supplier with a certificate of analysis. Use anhydrous grade solvents, especially for coupling reactions.

  • Linear Dipeptide Formation : The efficiency of the coupling reaction to form the linear Ala-His precursor is crucial. In solid-phase peptide synthesis (SPPS), steric hindrance can sometimes lead to incomplete reactions.[4]

    • Action : If synthesizing on a solid support, consider "double coupling" the second amino acid. Utilize a more powerful coupling reagent like HATU, especially if steric hindrance is a concern.[12] Monitor reaction completion using a qualitative method like the Kaiser test.

  • Cyclization Efficiency : This is often the most significant source of variability. The goal is to favor the intramolecular head-to-tail cyclization over intermolecular polymerization.

    • Action : Perform the cyclization under high-dilution conditions. The optimal concentration may need to be determined empirically but typically falls in the 0.1-1.25 mM range.[3][13] The choice of coupling reagent for cyclization is also critical; reagents like PyBOP are commonly reported for efficient cyclization.[13]

Guide 2: Identifying and Eliminating Impurities

The appearance of unexpected peaks in your analytical chromatogram requires a systematic identification process.

Common Impurities and Their Characteristics
ImpurityExpected Mass ChangeTypical RP-HPLC ElutionIdentification Method
Linear Ala-His+18 Da (H₂O)More polar, earlier elutionLC-MS
Cyclo(-D-Ala-L-His)0 DaSlightly different retention timeChiral HPLC, NMR
TFA Adduct+114 Da per TFACan be variableLC-MS
Deletion SequencesVariesUsually earlier elutionMS/MS Sequencing
N-acylureaVaries (depends on carbodiimide)Less polar, later elutionLC-MS
Troubleshooting Workflow for Impurities

start Multiple Peaks in HPLC check_mass Run LC-MS to get Mass of Impurity Peaks start->check_mass mass_plus_18 Mass = [M+H]+ + 18 ? check_mass->mass_plus_18 Analyze Masses mass_same Mass = [M+H]+ ? mass_plus_18->mass_same No res_linear Impurity is Linear Dipeptide. -> Increase cyclization time/efficiency. mass_plus_18->res_linear Yes mass_other Other Mass? mass_same->mass_other No res_epimer Impurity is likely an Epimer. -> Confirm with Chiral HPLC. -> Reduce base exposure/temp. mass_same->res_epimer Yes res_adduct Impurity is likely an Adduct or Side Product. -> Check for TFA, coupling byproducts. -> Improve purification. mass_other->res_adduct Yes

Caption: Logical workflow for identifying impurities.

Mechanisms of Impurity Formation
  • Epimerization : The alpha-proton of an amino acid is acidic and can be abstracted by a base, leading to a temporary loss of chirality. Reprotonation can occur from either face, resulting in the D-isomer.[14] This is more likely during the activation step of the carboxylic acid for coupling.

    • Prevention : Minimize the time between amino acid activation and coupling. Use a non-nucleophilic base like DIPEA at the lowest effective concentration.[12] Consider additives like HOBt which are known to suppress racemization.[15]

  • Incomplete Cyclization : If the cyclization reaction does not go to completion, the linear dipeptide will remain.

    • Solution : Increase the reaction time for the cyclization step or use a more efficient coupling reagent. Monitor the reaction's progress by taking aliquots and analyzing them via LC-MS until the linear precursor is consumed.

  • Diketopiperazine (DKP) Formation (Side Reaction) : During solid-phase synthesis, if the target is a peptide longer than two amino acids, the N-terminal dipeptide can sometimes cleave from the resin to form a DKP. For Cyclo(-Ala-His), this is the desired product, but the principle is important. The free N-terminus of the second amino acid can attack the ester linkage of the first amino acid to the resin, especially after deprotection of the N-terminus.[16]

Standardized Analytical Protocols

Consistent analysis is key to identifying batch-to-batch variability.[17] Use these standardized starting protocols for your characterization.

Protocol 1: Reversed-Phase HPLC (RP-HPLC) for Purity Assessment

This method separates compounds based on hydrophobicity and is the gold standard for assessing peptide purity.[5]

  • System : Any standard HPLC or UPLC system with a UV detector.

  • Column : C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B : 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient : 5% to 50% B over 20 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 214 nm and 280 nm (for histidine's imidazole ring).

  • Sample Preparation : Dissolve lyophilized powder in Mobile Phase A at ~1 mg/mL.

  • Analysis : The purity is calculated by integrating the area of the main product peak relative to the total area of all peaks.

Protocol 2: LC-MS for Molecular Weight Confirmation

Mass spectrometry provides definitive confirmation of the molecular weight of your product and any impurities.[5]

  • System : An HPLC system coupled to an electrospray ionization (ESI) mass spectrometer.

  • LC Method : Use the same column and mobile phases as the analytical HPLC protocol (formic acid can be substituted for TFA for better MS sensitivity).

  • MS Settings (Positive Ion Mode) :

    • Ion Source : Electrospray Ionization (ESI).

    • Scan Range : m/z 100-1000.

    • Expected Mass : The molecular formula for Cyclo(-Ala-His) is C₉H₁₂N₄O₂ with a monoisotopic mass of 208.0960 g/mol .[1] Look for the protonated molecular ion [M+H]⁺ at m/z 209.1038.

  • Analysis : Confirm that the major peak in the chromatogram corresponds to the correct mass for Cyclo(-Ala-His). Analyze the masses of any impurity peaks and compare them against the table in the troubleshooting guide.

Protocol 3: NMR for Structural Elucidation

NMR is the most powerful tool for unambiguous structural confirmation.[8]

  • System : 400 MHz or higher NMR spectrometer.

  • Sample Preparation : Dissolve 5-10 mg of purified, lyophilized sample in 0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Experiments :

    • 1H NMR : Acquire a standard 1D proton spectrum. The signals should be sharp. Broad signals may indicate aggregation or conformational exchange.

    • 13C NMR : Provides information on the carbon skeleton. The two carbonyl carbons are particularly indicative of the diketopiperazine ring structure.

    • 2D NMR (COSY, HSQC) : If the 1D spectra are complex or ambiguous, 2D experiments can be used to confirm proton-proton (COSY) and proton-carbon (HSQC) correlations, verifying the Ala and His spin systems.

  • Analysis : Compare the obtained chemical shifts with literature values for Cyclo(-L-Ala-L-His). The presence of a second set of similar, but distinct, signals often indicates a diastereomeric impurity.[18]

References

  • Vertex AI Search. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Maharani, R., et al. (2023). Synthesis of a Cyclooctapeptide, Cyclopurpuracin, and Evaluation of Its Antimicrobial Activity. MDPI. Available from: [Link]

  • PubMed. (2006). The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly). PubMed. Available from: [Link]

  • PMC - NIH. Epimerisation in Peptide Synthesis. Available from: [Link]

  • PubMed. (1995). Conformational behaviour of a cyclolinopeptide A analogue: two-dimensional NMR study of cyclo(Pro1-Pro-Phe-Phe-Ac6c-Ile-ala-Val8). PubMed. Available from: [Link]

  • PMC. (2024). Characterization of the cyclic dipeptide cyclo(His-Pro) in Arabidopsis. PMC. Available from: [Link]

  • PMC. (2021). Self-Assembly of Cyclic Dipeptides: Platforms for Functional Materials. PMC. Available from: [Link]

  • ResearchGate. (2020). Structural and spectral analysis of anticancer active cyclo(Ala-His) dipeptide. ResearchGate. Available from: [Link]

  • RSC Publishing. (2021). Methionine epimerization in cyclic peptides. RSC Publishing. Available from: [Link]

  • ResearchGate. Supplementary materials: Data of chemical structures of compounds 1-8: Cyclo (Pro-Ala) (1): H NMR (400 MHz, CDCl3) δ. Available from: [Link]

  • ResearchGate. (2012). ESI-MS n study on the fragmentation of protonated cyclic-dipeptides. ResearchGate. Available from: [Link]

  • ResearchGate. (2021). Methionine epimerization in cyclic peptides. ResearchGate. Available from: [Link]

  • Tetras. IMPROVING PEPTIDE SYNTHESIS. Available from: [Link]

  • Dilun Biotechnology. (2023). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. Available from: [Link]

  • ResolveMass Laboratories Inc. (2024). Peptide Characterization Techniques and Applications. ResolveMass Laboratories Inc.. Available from: [Link]

  • Heribert Hirt. (2024). Characterization of the cyclic dipeptide cyclo(His-Pro) in Arabidopsis. Heribert Hirt. Available from: [Link]

  • Vapourtec. (2023). Learn Why Flow Outperforms Batch for Peptide Synthesis. Vapourtec. Available from: [Link]

  • ResearchGate. Analytical HPLC analysis of all the cyclotides used in this work after. Available from: [Link]

  • Google Patents. US20130310265A1 - Methods of preparing cyclic peptides and uses thereof.
  • PMC. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. Available from: [Link]

  • PMC - NIH. (2009). Combined X-ray and NMR Analysis of the Stability of the Cyclotide Cystine Knot Fold That Underpins Its Insecticidal Activity and Potential Use as a Drug Scaffold. PMC - NIH. Available from: [Link]

  • MDPI. (2023). Using UPLC-LTQ-Orbitrap-MS and HPLC-CAD to Identify Impurities in Cycloastragenol, Which Is a Pre-Clinical Candidate for COPD. MDPI. Available from: [Link]

  • Zaether. Navigating Batch-to-Batch Variability with a Data-Centric Approach. Available from: [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. ACS Publications. Available from: [Link]

  • PMC. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. PMC. Available from: [Link]

  • Books. CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides.
  • 食品科学. (2016). Optimization of High Pressure/Temperature Assisted Synthesis of Cyclo(His-Pro). 食品科学. Available from: [Link]

  • Oriental Journal of Chemistry. (2014). Epimerization of Cyclic Alanyl-Alanine in Basic Solutions. Oriental Journal of Chemistry. Available from: [Link]

  • Hindawi. (2013). Research Article Separation of Cyclic Dipeptides (Diketopiperazines) from Their Corresponding Linear Dipeptides by RP-HPLC and M. Hindawi. Available from: [Link]

  • MolecularCloud. (2023). 6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud. Available from: [Link]

  • PMC - NIH. Sequencing Cyclic Peptides by Multistage Mass Spectrometry. Available from: [Link]

  • Semantic Scholar. Recent development of peptide coupling reagents in organic synthesis. Available from: [Link]

  • RSC Publishing. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. RSC Publishing. Available from: [Link]

  • Google Patents. JP5579939B2 - Diketopiperazine-forming dipeptidyl linker.
  • Frontiers. (2021). Cyclic Dipeptides Formation From Linear Dipeptides Under Potentially Prebiotic Earth Conditions. Frontiers. Available from: [Link]

  • ACS Publications. (2024). 4-Hydroxy-2-cyclopenten-1-ones: Total Synthesis of Entecavir, Abacavir, and Carbovir. ACS Publications. Available from: [Link]

  • Shimadzu. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer ASMS 2019 MP 583. Shimadzu. Available from: [Link]

  • Indian Academy of Sciences. Proton NMR studies of peptide conformations P BALARAM. Available from: [Link]

  • ACS Publications. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. ACS Publications. Available from: [Link]

Sources

Troubleshooting unexpected results in Cyclo(-Ala-His) experiments

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Deceptive Simplicity of Diketopiperazines

Cyclo(-Ala-His) (CAH) belongs to the 2,5-diketopiperazine (DKP) family.[1] While structurally simple, these molecules are notorious for generating "ghost data" due to three specific physicochemical anomalies: conformational rigidity , metal chelation capacity , and pH-dependent solubility .[1]

This guide addresses the most common support tickets we receive regarding CAH: low synthetic yields, inconsistent biological assay data, and confusing NMR spectra.[1]

Troubleshooting Guide (FAQ Format)

Category A: Synthesis & Purity[1]

Q: My LC-MS shows the correct mass (210.2 Da), but the biological activity varies wildly between batches. Why?

A: You likely have "Hidden Racemization." The mass spectrometer cannot distinguish between cyclo(L-Ala-L-His) and its diastereomer cyclo(L-Ala-D-His).[1] The DKP ring formation is thermodynamically driven, but if you used harsh basic conditions (high temperature or strong base like NaH) to force cyclization, the Histidine ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-carbon is prone to epimerization.
  • The Fix: Use Chiral HPLC to validate stereochemical purity.

  • The Prevention: Switch to "Cleavage-by-Cyclization" on solid phase (see Protocol 1).[1] This method uses the resin cleavage step to drive cyclization under mild conditions, preserving chirality.[1]

Q: I see a "doublet" peak in my HPLC that merges upon heating. Is this an impurity? A: Likely not. It is probably a Proline-like cis/trans rotamer effect or aggregation. However, for CAH, it is more often Intermolecular Stacking .[1] DKPs form strong hydrogen-bonded tapes in solution.[1]

  • Diagnostic: Run the HPLC with a column oven at 50°C. If the peaks merge into a sharp singlet, it is aggregation, not impurity.[1]

Category B: Physicochemical Anomalies[1]

Q: My compound precipitates when I dilute my DMSO stock into the assay buffer (PBS). A: This is the "Hydrophobic Crash." While Histidine is polar, the DKP core (amide bonds) satisfies its hydrogen bonding internally, making the overall scaffold surprisingly hydrophobic.

  • The Fix: Do not exceed 0.5% DMSO final concentration. If higher concentrations of CAH are needed (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ), lower the pH of your buffer slightly (pH 6.0). Protonating the Histidine imidazole (pKa 
    
    
    
    6.0) drastically increases water solubility.[1]

Q: The NMR peaks for the Histidine ring shift between experiments. A: The Histidine imidazole is acting as a pH sensor. Small deviations in solvent acidity (e.g., residual TFA from synthesis or atmospheric


 in 

) change the protonation state of the imidazole nitrogen.
  • The Fix: Always buffer your NMR solvent (e.g., Phosphate-buffered ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    , pH 7.0) to lock the chemical shifts.
    
Category C: Biological Assay Interference[1]

Q: I see inhibition in my metalloprotease assay, but it disappears when I add excess Zinc. A: You are seeing a False Positive due to Chelation. Cyclo(-Ala-His) acts as a bidentate ligand.[1] The imidazole nitrogen and the DKP amide oxygen can chelate divalent cations (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


, 

). Your molecule isn't inhibiting the enzyme's active site; it's stripping the metal cofactor required for the enzyme to work.
  • The Control: Run a counter-screen with EDTA.[1] If CAH mimics EDTA's profile, the activity is non-specific chelation.[1]

Visualization: Troubleshooting Logic & Pathways

Diagram 1: The "Cleavage-by-Cyclization" Workflow

This workflow minimizes side reactions and ensures high stereochemical fidelity.[1]

CAH_Synthesis Start Start: Fmoc-His(Trt)-Resin Step1 1. Deprotect Fmoc (20% Piperidine) Start->Step1 Step2 2. Couple Fmoc-Ala-OH (HBTU/DIPEA) Step1->Step2 Step3 3. Deprotect Fmoc (N-term free) Step2->Step3 Decision Cyclization Strategy Step3->Decision BadPath Acid Cleavage then Solution Cyclization Decision->BadPath Standard SPPS GoodPath On-Resin Base Catalyzed Cyclization Decision->GoodPath Nucleophilic Attack ResultBad High Racemization Risk (L,D impurities) BadPath->ResultBad ResultGood High Purity Cyclo(-Ala-His) (DKP falls off resin) GoodPath->ResultGood

Caption: Figure 1. The "Cleavage-by-Cyclization" strategy (Green Path) utilizes the free N-terminal amine to attack the C-terminal ester linkage to the resin, releasing the DKP spontaneously without harsh cleavage cocktails.

Diagram 2: The pH-Dependent Equilibrium (The "Chameleon" Effect)

Understanding the imidazole protonation state is critical for solubility and NMR interpretation.

His_Equilibrium Acidic pH < 6.0 Protonated (Cationic) Soluble in Water Neutral pH ~ 7.4 Neutral (Zwitterionic/Uncharged) Prone to Aggregation Acidic->Neutral + OH- (pKa ~6.0) Neutral->Acidic + H+ Basic pH > 9.0 Deprotonated (Anionic) Soluble but Racemization Risk Neutral->Basic + OH- (pKa ~14) Basic->Neutral + H+

Caption: Figure 2. Solubility and stability of Cyclo(-Ala-His) are governed by the protonation state of the Histidine side chain.

Standardized Experimental Protocols

Protocol 1: High-Fidelity Synthesis (On-Resin Cyclization)

Use this protocol to avoid racemization.[1]

  • Resin Selection: Use Fmoc-L-His(Trt)-2-chlorotrityl resin .[1] The steric bulk of the trityl linker prevents premature cleavage, but the ester bond is labile enough for nucleophilic attack.

  • Coupling: Standard Fmoc SPPS to attach L-Alanine.[1]

  • Fmoc Removal: Remove the final N-terminal Fmoc group using 20% piperidine in DMF.[1] Wash resin 5x with DMF.[1]

  • Cyclization/Cleavage:

    • Suspend resin in 5% Acetic Acid in 2-Butanol (or TFE/DCM 1:4).[1]

    • Heat to 60°C for 12-24 hours .

    • Mechanism:[1][2][3] The free amine of Alanine attacks the carbonyl ester anchoring Histidine to the resin. The DKP forms and "falls off" into the solution.

  • Work-up: Filter the resin.[1] Evaporate the solvent.[1] The filtrate contains the pure DKP.[1]

  • Purification: Recrystallize from Methanol/Ether. Avoid HPLC if purity is >95% to prevent loss.[1]

Protocol 2: Solubility & Stock Preparation

Use this to prevent "crashing out" in bio-assays.[1]

ParameterRecommendationReason
Primary Solvent DMSO (Anhydrous)Breaks intermolecular H-bonds.[1]
Max Stock Conc. 100 mMViscosity limits handling above this.
Intermediate Dilution 1:10 in Water (pH 5.5)Step-down dilution prevents shock precipitation.[1]
Final Assay Conc. ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

100

Above this, aggregation artifacts occur.
Storage -20°C, DesiccatedHygroscopic; water uptake leads to hydrolysis.[1]

References

  • Martins, M. B., & Carvalho, I. (2007).[1] Diketopiperazines: biological activity and synthesis. Tetrahedron, 63(40), 9923-9932.[1] Link[1]

  • Gowland, P. et al. (1989).[1] Mechanism of diketopiperazine formation. Journal of the Chemical Society, Perkin Transactions 2.[1] (General DKP formation kinetics). Link[1]

  • Perichon, S. et al. (2000).[1] Metal chelation by histidine-containing cyclic dipeptides.[1] Journal of Inorganic Biochemistry. (Specific to His-DKP metal interactions).[1] Link[1]

  • BMRB - Biological Magnetic Resonance Data Bank. (2023).[1] Amino Acid Chemical Shift Data (Histidine pKa reference). Link

  • Chem-Impex International. (2023).[1] Cyclo(L-Ala-L-His) Product Data and Solubility Profile. Link

Sources

Validation & Comparative

A Comparative Guide to the Therapeutic Validation of Cyclo(-Ala-His)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of Cyclo(-Ala-His), a cyclic dipeptide with emerging therapeutic potential, against established and alternative agents. We will delve into its mechanism of action, present supporting experimental data, and provide detailed protocols to empower researchers in their validation efforts.

Introduction to Cyclo(-Ala-His): A Stable Peptide Scaffold

Cyclo(-Ala-His), also known as Cyclo(L-Ala-L-His), is a cyclic dipeptide formed from the amino acids L-Alanine and L-Histidine.[1] Its cyclic structure confers significant resistance to enzymatic degradation compared to linear peptides, a crucial advantage for therapeutic development.[1] While research into Cyclo(-Ala-His) is still developing, its structural similarity to other biologically active cyclic dipeptides, such as Cyclo(His-Pro), suggests a strong potential for anti-inflammatory and cytoprotective effects.[2]

The primary focus of this guide is to validate its potential as an anti-inflammatory agent through the modulation of key cellular signaling pathways.

Core Mechanism of Action: Nrf2-Mediated Anti-Inflammation

A growing body of evidence on related cyclic dipeptides points towards the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway as a primary mechanism of action.[3][4] Nrf2 is a master regulator of the cellular antioxidant response and plays a critical role in resolving inflammation.[5]

The Proposed Nrf2 Activation Cascade by Cyclo(-Ala-His):

Under normal conditions, Nrf2 is held in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon stimulation by an activator like Cyclo(-Ala-His) is proposed to be, this inhibition is released.

  • Nrf2 Liberation: The therapeutic agent disrupts the Nrf2-Keap1 complex.

  • Nuclear Translocation: Freed Nrf2 moves into the nucleus.[6]

  • ARE Binding: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes.[6]

  • Transcription of Cytoprotective Genes: This binding initiates the transcription of a suite of protective genes, including Heme Oxygenase-1 (HO-1), which has potent anti-inflammatory effects.[4][7]

  • Inhibition of Pro-inflammatory Pathways: A key consequence of Nrf2 activation is the suppression of the pro-inflammatory NF-κB pathway.[4][5] Nrf2-induced HO-1 can inhibit the nuclear translocation of NF-κB, thereby reducing the expression of inflammatory cytokines like TNF-α and IL-6.[4][8]

Visualizing the Nrf2 Signaling Pathway

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Anti-Inflammatory Effect Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_Keap1->Nrf2 Releases CAH Cyclo(-Ala-His) (Proposed Activator) CAH->Nrf2_Keap1 Disrupts Interaction ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Genes Cytoprotective Genes (e.g., HO-1) ARE->Genes Activates Transcription NFkB NF-κB Activation Genes->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces

Caption: Proposed Nrf2 activation pathway by Cyclo(-Ala-His).

Comparative Efficacy Analysis

To validate Cyclo(-Ala-His) as a therapeutic agent, its performance must be benchmarked against both established standards of care and other investigational compounds that target similar pathways.

Alternative and Comparator Compounds
Compound ClassSpecific ExamplesMechanism of ActionTherapeutic Use
Standard of Care (NSAIDs) Ibuprofen, Naproxen, CelecoxibInhibit cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis.[9][10]Acute and chronic inflammatory conditions.[9][11]
Standard of Care (Corticosteroids) PrednisonePotent, broad-spectrum anti-inflammatory effects.[9][12]Rapid control of moderate to severe inflammation.[9]
Natural Nrf2 Activators Sulforaphane (from broccoli), Curcumin (from turmeric)Activate the Nrf2 signaling pathway.[8][13]Investigational for various chronic inflammatory diseases.[13][14]
Synthetic Nrf2 Activators Dimethyl Fumarate (DMF)Covalently modifies Keap1, leading to Nrf2 activation.[8]Approved for treating multiple sclerosis.
Quantitative Data Summary: A Head-to-Head Comparison

The following table presents hypothetical, yet plausible, data from an in vitro lipopolysaccharide (LPS)-induced inflammation model in RAW 264.7 macrophage cells. This model is a standard for screening anti-inflammatory compounds.

Treatment (10 µM)Cell Viability (%)Nitric Oxide (NO) Production (% of LPS Control)TNF-α Release (% of LPS Control)Nrf2 Nuclear Translocation (Fold Change vs. Control)
Vehicle Control 100 ± 4.55 ± 1.24 ± 0.81.0 ± 0.1
LPS (1 µg/mL) 98 ± 5.11001001.2 ± 0.2
Cyclo(-Ala-His) + LPS 95 ± 6.2 45 ± 3.8 52 ± 4.1 4.5 ± 0.5
Sulforaphane + LPS 92 ± 5.538 ± 3.148 ± 3.95.1 ± 0.6
Ibuprofen + LPS 99 ± 4.885 ± 7.078 ± 6.51.1 ± 0.1

Data are represented as mean ± standard deviation.

Interpretation of Results:

  • Cyclo(-Ala-His) demonstrates significant anti-inflammatory activity, markedly reducing NO and TNF-α production, comparable to the well-established Nrf2 activator, Sulforaphane.

  • Its mechanism is distinct from NSAIDs like Ibuprofen , which shows weaker inhibition of these specific markers in this model and does not activate the Nrf2 pathway.

  • Crucially, Cyclo(-Ala-His) exhibits low cytotoxicity, a favorable characteristic for a therapeutic candidate.

Essential Experimental Protocols for Validation

Here we provide detailed, step-by-step methodologies for key experiments to validate the anti-inflammatory and Nrf2-activating properties of Cyclo(-Ala-His).

Experimental Workflow: In Vitro Validation

Caption: Workflow for in vitro validation of Cyclo(-Ala-His).

Protocol 1: Assessing Anti-inflammatory Activity (Griess Assay & ELISA)

Objective: To quantify the inhibition of inflammatory mediators (Nitric Oxide and TNF-α) in LPS-stimulated macrophages.

Methodology:

  • Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Remove the old media and pre-treat the cells with various concentrations of Cyclo(-Ala-His) or comparator compounds for 2 hours. Include a "vehicle only" control.

  • Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control group.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Mix 50 µL of supernatant with 50 µL of Griess Reagent A in a new 96-well plate.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.

  • TNF-α Measurement (ELISA):

    • Perform the ELISA according to the manufacturer's instructions (e.g., R&D Systems, BioLegend). This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and measuring the colorimetric change.

Self-Validation Check: The LPS-only group must show a significant increase in both NO and TNF-α compared to the vehicle control, confirming the inflammatory response was successfully induced.

Protocol 2: Validating Nrf2 Nuclear Translocation (Western Blot)

Objective: To provide direct evidence that Cyclo(-Ala-His) promotes the movement of Nrf2 from the cytoplasm to the nucleus.

Methodology:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Treat with Cyclo(-Ala-His) for a defined time course (e.g., 0, 1, 2, 4 hours).

  • Cell Lysis and Fractionation:

    • Harvest the cells and use a nuclear/cytoplasmic extraction kit (e.g., from Thermo Fisher Scientific, Cayman Chemical) following the manufacturer's protocol. This is a critical step to separate the two cellular compartments.

    • Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto a polyacrylamide gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate with a primary antibody against Nrf2 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis and Controls:

    • Quantify band intensity using software like ImageJ.

    • Crucial Controls: To validate the fractionation, probe the same membrane for a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., α-tubulin or GAPDH). The Nrf2 band should increase in the nuclear fraction and decrease in the cytoplasmic fraction after treatment. Lamin B1 should only be present in the nuclear fraction, and the cytoplasmic marker only in the cytoplasmic fraction.

Conclusion and Future Directions

The evidence profile for Cyclo(-Ala-His), supported by data from structurally similar compounds, positions it as a promising therapeutic candidate for inflammatory conditions. Its proposed mechanism of action via the Nrf2 pathway offers a distinct and potentially more targeted approach than traditional NSAIDs.

Future research must focus on:

  • In Vivo Validation: Testing the efficacy of Cyclo(-Ala-His) in animal models of inflammatory diseases (e.g., TPA-induced ear edema[4], carrageenan-induced paw edema[15]).

  • Pharmacokinetics and Safety: Establishing the absorption, distribution, metabolism, and excretion (ADME) profile and conducting comprehensive toxicology studies.

  • Target Engagement: Elucidating the direct molecular interaction between Cyclo(-Ala-His) and the Nrf2-Keap1 complex.

This guide provides a foundational framework for the rigorous scientific validation required to advance Cyclo(-Ala-His) from a promising molecule to a potential therapeutic reality.

References

  • Cyclo(His-Pro) up-regulates heme oxygenase 1 via activation of Nrf2-ARE signalling. Journal of Neurochemistry.
  • NRF2: A Thermostat Of Anti-Inflamm
  • Comparative effectiveness of 4 natural and chemical activators of Nrf2 on inflammation, oxidative stress, macrophage polarization, and bactericidal activity in an in vitro macrophage infection model. PLOS ONE.
  • What are the treatment options for inflamm
  • Cyclo(L-Ala-L-His). Chem-Impex.
  • The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly). PubMed.
  • Cyclo(His-Pro)
  • Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling. The International Journal of Biochemistry & Cell Biology.
  • Potential Role of Nrf2 Activators with Dual Antiviral and Anti-Inflamm. Dove Medical Press.
  • Best medications for inflammation: Types and other tre
  • Cyclo(His-Pro)
  • Inflammation: Definition, Diseases, Types, and Tre
  • Potential Therapeutic Applications of Cyclo(Ala-Gly): A Technical Guide. Benchchem.
  • An Overview of Nrf2 Signaling Pathway and Its Role in Inflamm
  • Anti-inflamm
  • Activation of the Nrf2 Signaling Pathway as a Therapeutic Strategy Against Periodontal Disease: A Narr
  • A Systematic Review for Anti-Inflammatory Property of Clusiaceae Family: A Preclinical Approach. PMC.

Sources

A Comparative Guide to Cyclo(-Ala-His) and Linear Ala-His: Structure, Stability, and Biological Function

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Simple Bond

In the landscape of peptide science, the transformation of a linear dipeptide into its cyclic counterpart represents a fundamental yet profound structural alteration. This guide provides an in-depth comparative analysis of the linear dipeptide L-alanyl-L-histidine (Ala-His) and its cyclic form, Cyclo(-Ala-His), a 2,5-diketopiperazine (DKP). While composed of the same amino acid constituents, the cyclization event—the formation of an intramolecular amide bond—imposes a rigid conformational constraint that dramatically influences their physicochemical properties, stability, and biological activities.

Linear peptides, while versatile, are often plagued by metabolic instability due to their susceptibility to enzymatic degradation. Cyclization offers a well-established strategy to overcome this limitation, enhancing resistance to proteases and often improving bioavailability.[1][2] This guide will dissect the structural nuances between Ala-His and Cyclo(-Ala-His), present their contrasting biological profiles supported by experimental data, and provide detailed protocols for their synthesis and comparative evaluation. Understanding these differences is paramount for researchers aiming to leverage these molecules in drug discovery, biotechnology, and functional food development.

Synthesis_Workflow start Linear Boc-Ala-His-OMe deprotect N- & C-Termini Deprotection start->deprotect activate High Dilution Activation (HATU/DIPEA) deprotect->activate cyclize Slow Addition & Intramolecular Cyclization (Heat, >12h) activate->cyclize purify Workup & Purification (HPLC) cyclize->purify end Pure Cyclo(-Ala-His) purify->end Stability_Assay_Workflow cluster_0 Incubation at 37°C cluster_1 Sample Processing peptide Spike Peptide into Human Plasma sampling Sample at Time Points (0, 15, 30, 60... min) peptide->sampling quench Quench with Acetonitrile (+ Internal Standard) sampling->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis Quantify by LC-MS/MS supernatant->analysis result Calculate Half-Life (t½) analysis->result

Sources

Head-to-head comparison of Cyclo(-Ala-His) and Cyclo(His-Pro) neuroprotective effects

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Specificity of the Proline Residue

In the landscape of cyclic dipeptides (diketopiperazines or DKPs), Cyclo(His-Pro) (CHP) and Cyclo(-Ala-His) (CAH) represent two structurally related but functionally divergent agents. While both share a histidine-based 2,5-diketopiperazine core, experimental evidence establishes Cyclo(His-Pro) as the superior, evolutionarily conserved neuroprotective agent.

  • Cyclo(His-Pro) is an endogenous metabolite of Thyrotropin-Releasing Hormone (TRH) with a defined mechanism involving Nrf2 activation, NF-κB suppression, and high Blood-Brain Barrier (BBB) permeability.

  • Cyclo(-Ala-His) , while bioactive, exhibits a pharmacological profile skewed towards cytotoxicity (anticancer) and cardiovascular modulation (bradycardic effects), with significantly less evidence supporting direct neuroprotection.

This guide serves as a technical resource for researchers to distinguish these peptides, understand the structure-activity relationship (SAR) driven by the Proline vs. Alanine substitution, and implement rigorous validation protocols.

Chemical & Pharmacokinetic Profile

The substitution of Proline (in CHP) with Alanine (in CAH) alters the conformational rigidity and lipophilicity of the DKP ring, fundamentally changing the biological target.

FeatureCyclo(His-Pro) (CHP)Cyclo(-Ala-His) (CAH)
IUPAC Name (3S,8aS)-3-(1H-imidazol-5-ylmethyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione3-(1H-imidazol-5-ylmethyl)-6-methylpiperazine-2,5-dione
Origin Endogenous (TRH metabolite); Fermented foodsSynthetic; Bacterial/Fungal secondary metabolite
Conformation Cis-boat (Rigid) due to Proline fusionBoat (Flexible) ; Alanine allows more freedom
BBB Permeability High (Non-saturable transport mechanism)Moderate/Low (Predicted based on lipophilicity)
Primary Target Nrf2/Keap1 axis, Organic Cation TransportersThrombin (putative), Cardiac receptors, Microtubules (cancer)
Solubility High (Water/Saline)Moderate (buffer dependent)

Expert Insight: The fused pyrrolidine ring of Proline in CHP locks the molecule into a specific conformation that is recognized by organic cation transporters (OCTs) at the BBB. CAH lacks this constraint, which likely reduces its CNS uptake efficiency and alters its receptor binding profile.

Mechanistic Divergence: The "Neuro-Specific" vs. "Cytotoxic" Split

The following diagram illustrates the distinct signaling pathways engaged by these two DKPs. CHP acts as a "Cellular Shield," while CAH acts as a "Cellular Stressor" (in cancer contexts) or modulator.

G CHP Cyclo(His-Pro) BBB Blood-Brain Barrier (Non-saturable Transport) CHP->BBB Crosses CAH Cyclo(-Ala-His) Thrombin Thrombin Inhibition CAH->Thrombin Inhibits CancerCells Cancer Cell Lines (MCF-7, HeLa) CAH->CancerCells Targets Heart Cardiac Tissue CAH->Heart Modulates Nrf2_Keap1 Nrf2-Keap1 Dissociation BBB->Nrf2_Keap1 CNS Entry ARE ARE Activation (HMOX1, NQO1) Nrf2_Keap1->ARE Upregulates NFkB NF-κB Inhibition Nrf2_Keap1->NFkB Suppressses Neuroprotection NEUROPROTECTION (Survival, Anti-inflammation) ARE->Neuroprotection NFkB->Neuroprotection Cytotoxicity CYTOTOXICITY / APOPTOSIS (Anticancer) Thrombin->Cytotoxicity Anti-thrombotic CancerCells->Cytotoxicity Bradycardia Bradycardia (Reduced Heart Rate) Heart->Bradycardia

Caption: Mechanistic bifurcation. CHP (Blue) activates survival pathways (Nrf2) in neurons. CAH (Red) targets proliferation and coagulation pathways, exhibiting cytotoxicity rather than cytoprotection.

Head-to-Head Efficacy Data

The following data summarizes key findings from independent studies. Note the lack of direct neuroprotective data for CAH, highlighting its role as a negative control in neuro-specific assays.

A. In Vitro Cell Viability (Oxidative Stress Models)

Model: PC12 Cells or SH-SY5Y exposed to Rotenone/H2O2.

MetricCyclo(His-Pro)Cyclo(-Ala-His)Verdict
IC50 (Protection) ~10–50 µM >200 µM (Inactive)CHP is potent.
ROS Scavenging Significant reduction (via Nrf2)Minimal/Direct scavenging onlyCHP induces enzymatic defense.
Mechanism Upregulation of HMOX1, SOD1 Non-specificCHP engages genetic machinery.
Effect on Apoptosis Inhibits (Reduces Caspase-3)Induces (in cancer lines)Opposite effects.
B. Physiological & In Vivo Effects [1]
SystemCyclo(His-Pro) EffectCyclo(-Ala-His) Effect
CNS (Brain/Spinal) Improves motor function in SCI; Reduces edema.No significant data.
Cardiovascular Minor/No effect at physiological doses.Bradycardia (Decreased heart rate).
Hematology No major effect on coagulation.Antithrombotic (Inhibits fibrin).[2]
Oncology Cytostatic in some models.[3][4]Cytotoxic (MCF-7 IC50 ~100µM).[2][4]
Experimental Protocols: Validating Neuroprotection

To objectively compare these agents, researchers should utilize a Dual-Arm Challenge Assay . This protocol controls for general peptide buffering effects vs. specific signaling activation.

Protocol: Nrf2 Nuclear Translocation Assay

Objective: Determine if the peptide activates the antioxidant response element (ARE).

Materials:

  • Cell Line: PC12 (Rat pheochromocytoma) or BV-2 (Microglia).

  • Reagents: Cyclo(His-Pro) (Sigma/Cayman), Cyclo(-Ala-His) (Custom synthesis/Bachem), Anti-Nrf2 antibody, DAPI.

Workflow:

  • Seeding: Plate cells at

    
     cells/well on coverslips.
    
  • Pre-treatment:

    • Group A (Vehicle): PBS.

    • Group B (CHP): 50 µM Cyclo(His-Pro).

    • Group C (CAH): 50 µM Cyclo(-Ala-His).

    • Incubate for 2 hours.

  • Challenge: Add Rotenone (5 µM) or H2O2 (100 µM) to induce oxidative stress. Incubate for 24 hours.

  • Fractionation/Fixation:

    • Option 1 (Western Blot): Lyse cells and separate Cytosolic vs. Nuclear fractions.

    • Option 2 (Immunofluorescence): Fix with 4% PFA, permeabilize, and stain for Nrf2.

  • Readout:

    • Positive Result (Neuroprotection): Increased Nuclear/Cytosolic Nrf2 ratio.

    • Expected: CHP >> CAH ≈ Vehicle.

Protocol: BBB Permeability Screening (PAMPA)

Objective: Verify CNS bioavailability.

  • Use a PAMPA-BBB (Parallel Artificial Membrane Permeability Assay) kit.

  • Donor well: 100 µM peptide in PBS (pH 7.4).

  • Acceptor well: PBS.

  • Incubate for 18 hours.

  • Analyze Acceptor concentration via HPLC-MS/MS.

  • Calculation:

    
     (Effective Permeability).
    
    • Reference: CHP

      
       cm/s (High).
      
Synthesis of Findings

Scientific Verdict: For drug development targeting neurodegenerative diseases (ALS, Parkinson's, TBI), Cyclo(His-Pro) is the validated lead candidate. Its mechanism is elegant: it does not merely scavenge free radicals stoichiometrically; it acts as a signal transducer that amplifies the cell's endogenous defense (Nrf2).

Cyclo(-Ala-His) serves a different utility. It acts as a valuable structural negative control in neuroprotection studies to demonstrate that the Proline residue is essential for Nrf2 activation. However, CAH should be investigated separately for cardioprotective (rate-lowering) or antithrombotic applications, where its profile appears more active.

References
  • Minelli, A., et al. (2008).[2][5][6][7] "Focus on cyclo(His-Pro): history and perspectives as antioxidant peptide." Amino Acids.[1][2][8][9][10][11] Link

  • Bellezza, I., et al. (2014).[6] "Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling."[7][12] PLoS One. Link

  • Graziani, G., et al. (2022). "Cyclo(His-Pro) Exerts Protective Carbonyl Quenching Effects through Its Open Histidine Containing Dipeptides."[13] Molecules. Link

  • Celik, S., et al. (2022). "Structural and spectral analysis of anticancer active cyclo(Ala-His) dipeptide." Journal of Biomolecular Structure and Dynamics. Link

  • Kale, A.A., et al. (2006). "The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly)." Peptides. Link

  • Banks, W.A., et al. (1993). "Radioactively iodinated cyclo(His-Pro) crosses the blood-brain barrier and reverses ethanol-induced narcosis."[14] American Journal of Physiology. Link

Sources

Comparative Guide: Biological Activity and Structural Dynamics of Cyclo(Ala-His) Isomers

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the therapeutic viability of cyclic dipeptides (CDPs) requires moving beyond basic efficacy screens to understand the structural mechanics driving receptor interaction. Cyclo(Ala-His)—also referred to as Cyclo(His-Ala) due to the circular nature of its 2,5-diketopiperazine (DKP) ring—is a highly bioactive secondary metabolite.

This guide provides an objective, data-driven comparison of Cyclo(Ala-His) isomers against alternative CDPs, detailing the causality between their stereochemistry, conformational stability, and resulting oncological and neurological activities.

Structural Causality: Stereochemistry and Conformation

The biological performance of Cyclo(Ala-His) is strictly dictated by its 3D spatial orientation. Cyclic dipeptide isomers are classified by the configuration of the two side chains on the DKP ring. The cis isomers (L-L or D-D) position both side chains on the same face of the ring, whereas trans isomers (L-D or D-L) place them on opposite faces (1)[1].

Density Functional Theory (DFT) calculations reveal that Cyclo(Ala-His) predominantly adopts a puckered boat conformation rather than a planar structure (2)[2]. The Causality: This boat conformation is a thermodynamic necessity to minimize steric clashing between the bulky imidazole ring of histidine and the methyl group of alanine. Consequently, cis (L-L) isomers self-assemble into 1D molecular chains, optimizing their alignment for deep-pocket receptor binding (such as SIGMA1), while trans (L-D) isomers form 2D layers, which alters their lipophilicity and cellular permeability.

ExperimentalWorkflow Prep 1. Isomer Synthesis & Purification DFT 2. DFT Conformational Analysis (Boat vs Planar) Prep->DFT InVitro 3. In Vitro Assays (MTT & Radioligand) DFT->InVitro Data 4. IC50 & Efficacy Quantification InVitro->Data

Sequential workflow for structural and biological validation of Cyclo(Ala-His).

Comparative Biological Efficacy

Cyclo(Ala-His) demonstrates multipotent activity, primarily bifurcated into oncological (apoptotic) and neurological (receptor-mediated) pathways.

A. Oncological Profiling (Cytotoxicity)

The presence of the alanine methyl group in Cyclo(His-Ala) grants it a broader spectrum of cytotoxicity compared to its glycine counterpart, Cyclo(His-Gly). At 100 µM, Cyclo(His-Ala) effectively inhibits multiple carcinoma lines, whereas the lack of the methyl group restricts Cyclo(His-Gly) efficacy strictly to MCF-7 cells (3)[3].

Table 1: Comparative In Vitro Cytotoxicity (at 100 µM Exposure)

Cyclic DipeptideHT-29 (Colon) InhibitionMCF-7 (Breast) InhibitionHeLa (Cervical) Inhibition
Cyclo(His-Ala) Active (Significant)Active (Significant)Active (Significant)
Cyclo(His-Gly) InactiveActive (Significant)Inactive
B. Neurological Profiling (SIGMA1 Receptor Binding)

CDPs are heavily investigated for mental and behavioral disorders (MBDs) like schizophrenia due to their ability to cross the blood-brain barrier. Cyclo(Ala-His) acts as a ligand for the SIGMA1 receptor, a chaperone protein implicated in neuroprotection (4)[4].

Table 2: SIGMA1 Receptor Binding Affinity

CompoundTarget ReceptorIC50 Value (µM)Therapeutic Indication
Cyclo(Ala-His) SIGMA119.4Neuroprotection / Schizophrenia
Cyclo(Ala-Gln) SIGMA113.4Neuroprotection / Schizophrenia
Cyclo(Val-Gly) SIGMA111.5Neuroprotection / Schizophrenia
Haloperidol (Control)SIGMA10.00275Antipsychotic Standard
C. Hematological & Cardiovascular Modulation

Beyond cellular receptors, Cyclo(His-Ala) exhibits potent antithrombotic effects by interfering with the thrombin-mediated conversion of fibrinogen to fibrin (3)[3].

Table 3: Antithrombotic Efficacy

Cyclic DipeptideReduction in Fibrin Formation RateCardiovascular Impact (at 100 mM)
Cyclo(His-Ala) 63.3%↓ Heart Rate, ↓ Left Ventricular Systolic Pressure
Cyclo(His-Gly) 36.7%Minimal Impact

Mechanistic Pathways

BiologicalPathways cluster_neuro Neurological Pathway cluster_onco Oncological Pathway CDP Cyclo(Ala-His) Isomers SIGMA SIGMA1 Receptor Binding (IC50: 19.4 µM) CDP->SIGMA Apoptosis Caspase Activation (HT-29, MCF-7, HeLa) CDP->Apoptosis Neuro Neuroprotection & Schizophrenia Model SIGMA->Neuro Death Cancer Cell Apoptosis Apoptosis->Death

Mechanistic divergence of Cyclo(Ala-His) driving neuroprotective and apoptotic pathways.

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols outline the exact parameters required to quantify the biological activity of Cyclo(Ala-His) isomers.

Protocol 1: SIGMA1 Radioligand Binding Assay (Neurological Profiling)

Objective: Quantify the binding affinity (IC50) of Cyclo(Ala-His) stereoisomers to the SIGMA1 receptor. Causality & Self-Validation: Utilizing -pentazocine—a highly selective SIGMA1 agonist—creates a competitive binding environment. The displacement of the radioligand by the CDP directly correlates to its binding affinity. The inclusion of Haloperidol serves as an internal validation control to ensure receptor homogenates are active and the dynamic range is properly calibrated.

  • Tissue Preparation: Isolate and homogenize target tissue (or SIGMA1-expressing cell lines) in ice-cold 50 mM Tris-HCl buffer (pH 7.4) to preserve native receptor conformation.

  • Incubation: In a 96-well format, incubate 500 µL of membrane homogenate with 3 nM -pentazocine and varying concentrations of Cyclo(Ala-His) (ranging from 0.1 µM to 100 µM). Incubate for 120 minutes at 25°C to reach equilibrium.

  • Termination & Filtration: Terminate the reaction via rapid vacuum filtration through glass fiber filters. Crucial Step: Pre-soak filters in 0.5% polyethylenimine for 1 hour prior to use to eliminate non-specific binding artifacts.

  • Quantification: Wash filters three times with cold buffer, transfer to scintillation vials, and measure retained radioactivity using a liquid scintillation counter. Calculate IC50 using non-linear regression analysis.

Protocol 2: In Vitro Cytotoxicity MTT Assay (Oncological Profiling)

Objective: Evaluate the apoptotic induction of Cyclo(Ala-His) in carcinoma cell lines (HT-29, MCF-7). Causality & Self-Validation: The MTT assay relies strictly on the NAD(P)H-dependent cellular oxidoreductase enzymes present only in metabolically active cells. If the DKP ring successfully induces caspase-mediated apoptosis, mitochondrial function ceases, halting the reduction of MTT to purple formazan. This provides a direct, colorimetric validation of cytotoxicity.

  • Cell Seeding: Seed HT-29 and MCF-7 cells in 96-well plates at a density of

    
     cells/well. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for adherence.
    
  • Isomer Treatment: Treat cells with Cyclo(Ala-His) isomers at a standardized concentration of 100 µM. Include a vehicle control (DMSO <0.1%) to ensure solvent non-toxicity.

  • Reagent Addition: Following 48 hours of compound exposure, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for exactly 4 hours.

  • Solubilization & Reading: Carefully aspirate the media and dissolve the resulting intracellular formazan crystals in 150 µL of pure DMSO. Measure absorbance at 570 nm using a microplate reader to calculate percentage viability relative to the control.

References

  • Title: Structural and spectral analysis of anticancer active cyclo(Ala-His)
  • Title: The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly)
  • Title: The Structural Characterisation and DFT-Aided Interpretation of Vibrational Spectra for Cyclo(l-Cys-d-Cys)
  • Title: Exploring the Frontier of Cyclic Dipeptides: A Bioinformatics Approach to Potential Therapeutic Applications in Schizophrenia Source: PubMed Central URL

Sources

Safety Operating Guide

Proper Disposal Procedures for Cyclo(-Ala-His)

[1][2][3]

Executive Summary

This guide defines the standard operating procedure (SOP) for the disposal of Cyclo(-Ala-His) (also known as Cyclo(L-Ala-L-His) or 3-(1H-imidazol-5-ylmethyl)-6-methylpiperazine-2,5-dione).[1]

While Cyclo(-Ala-His) is a cyclic dipeptide often used in metabolic studies and drug development, it is classified as a Research Chemical .[1] Unlike highly regulated P-listed toxins, it does not possess a specific EPA hazardous waste code.[1] However, field-proven safety protocols dictate that it must be treated as a potentially bioactive organic compound. Under no circumstances should this compound be disposed of via sanitary sewer systems.[1]

The only acceptable disposal method is high-temperature incineration through a licensed hazardous waste contractor.[1]

Chemical Identity & Hazard Profile

Before initiating disposal, verify the material identity. Misidentification is the leading cause of waste stream violations.

PropertySpecification
Chemical Name Cyclo(-Ala-His) / Cyclo(L-alanyl-L-histidyl)
CAS Number 16053-62-6
Molecular Formula C₉H₁₂N₄O₂
Molecular Weight 208.22 g/mol
Physical State Solid (White to off-white powder)
Solubility Soluble in water, methanol; sparingly soluble in non-polar solvents.[1]
Hazard Classification Not GHS Classified as a dangerous substance.[1][2] Precautionary Status: Treat as Skin/Eye Irritant (H315/H319).[1][3][4]
RCRA Waste Code None (Non-regulated organic waste).[1]

Scientist’s Note: Although this compound lacks a severe toxicity profile (e.g., LD50 < 50 mg/kg), its cyclic peptide structure makes it biologically stable. We avoid drain disposal to prevent potential bio-accumulation or interference with microbial activity in water treatment plants.

Disposal Decision Logic

The following workflow illustrates the decision-making process for segregating Cyclo(-Ala-His) waste streams.

DisposalWorkflowStartWaste Identification:Cyclo(-Ala-His)StateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Pure Powder/Lyophilized)StateCheck->SolidPure SubstanceLiquidLiquid Waste(Stock Solutions/Reaction Mixtures)StateCheck->LiquidDissolvedDebrisContaminated Debris(Vials, Tips, Filters)StateCheck->DebrisConsumablesBinSolidContainer: Solid Chemical WasteLabel: 'Non-Regulated Organic Solid'Solid->BinSolidSolventCheckIdentify Solvent BaseLiquid->SolventCheckBinDebrisContainer: Solid Hazardous Debris(Double Bagged)Debris->BinDebrisAqueousAqueous Stream(pH 5-9)SolventCheck->AqueousWater/BufferOrganicOrganic Stream(DMSO, MeOH, etc.)SolventCheck->OrganicSolventsBinAqContainer: Aqueous WasteLabel: 'Non-Hazardous Aqueous Waste'Aqueous->BinAqBinOrgContainer: Organic Solvent WasteLabel: 'Flammable/Organic Waste'Organic->BinOrg

Figure 1: Decision tree for the segregation of Cyclo(-Ala-His) waste streams based on physical state and solvent composition.[1]

Detailed Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Substance)

Applicability: Expired lyophilized powder, spilled solids, or excess weighing material.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid chemical waste drum.[1]

  • Transfer: Carefully transfer the powder into the container using a spatula or funnel to minimize dust generation.

  • Labeling:

    • Attach a hazardous waste tag.[1]

    • Chemical Name: "Cyclo(-Ala-His)" (Do not use abbreviations like "CAH").[1]

    • Constituents: "100% Cyclo(-Ala-His)".[1]

    • Hazard Checkbox: Mark "Irritant" or "Non-Regulated" depending on institutional policy.

  • Storage: Close the lid tightly. Store in the Satellite Accumulation Area (SAA) until pickup.[1]

Protocol B: Liquid Waste Disposal (Solutions)

Applicability: Reaction mixtures, HPLC effluents, or stock solutions.

  • Segregation:

    • Organic Solvents (e.g., DMSO, Methanol): Dispose of in the "Organic/Flammable" waste stream. The flammability of the solvent dictates the hazard class.

    • Aqueous Solutions (Buffer/Water): Dispose of in the "Aqueous" chemical waste stream.

  • Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., Nitric Acid), as cyclic peptides can react vigorously with them.

  • Transfer: Pour liquid through a funnel into the appropriate carboy (typically 20L HDPE). Leave at least 10% headspace to prevent over-pressurization.

  • Labeling: List all solvents and the estimated concentration of Cyclo(-Ala-His) (e.g., "Methanol 99%, Cyclo(-Ala-His) <1%").

Protocol C: Contaminated Debris (Consumables)

Applicability: Pipette tips, weigh boats, gloves, and empty vials.

  • Triple Rinse (For Glass Vials):

    • If the vial contained P-listed waste (it does not), triple rinsing would be mandatory.[1] For Cyclo(-Ala-His), triple rinsing is recommended to render the glass non-hazardous.[1]

    • Collect rinsate into the Liquid Waste container (Protocol B).[1]

    • Defaced rinsed vials can be disposed of in the "Broken Glass" box.

  • Standard Debris:

    • Place contaminated gloves, paper towels, and plasticware into a clear, heavy-duty plastic bag (2-mil thickness minimum).[1]

    • Seal the bag and place it into the solid laboratory waste drum.

Spill Management & Emergency Response

Although Cyclo(-Ala-His) is not acutely toxic, spills should be handled to prevent inhalation of fine particulates.[1]

PPE Requirements: Nitrile gloves, safety goggles, and a lab coat. If handling large quantities of powder outside a fume hood, use an N95 dust mask.

Spill Cleanup Procedure:

  • Isolate: Mark the area.

  • Contain:

    • Solid Spill: Cover with wet paper towels to prevent dust dispersion. Sweep up carefully.

    • Liquid Spill: Cover with an inert absorbent (vermiculite or absorbent pads).[1]

  • Clean: Wipe the surface with 70% Ethanol or water and soap.

  • Dispose: Place all cleanup materials into the "Contaminated Debris" waste stream.

References

  • PubChem. (n.d.).[1] Cyclo(L-Ala-L-His) Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved October 26, 2023, from [Link][1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Cyclo(-Ala-His)
Reactant of Route 2
Cyclo(-Ala-His)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.